Asperindole B
描述
This compound has been reported in Aspergillus with data available.
属性
分子式 |
C29H33NO6 |
|---|---|
分子量 |
491.6 g/mol |
IUPAC 名称 |
[(1R,4R,5S,16S,19S,23R,24S)-19-hydroxy-4,5,24-trimethyl-22-oxo-26,27-dioxa-7-azaheptacyclo[21.3.1.01,20.04,19.05,16.06,14.08,13]heptacosa-6(14),8,10,12,20-pentaen-24-yl] acetate |
InChI |
InChI=1S/C29H33NO6/c1-16(31)35-25(2)15-34-29-12-11-26(3)27(4)17(13-19-18-7-5-6-8-20(18)30-23(19)27)9-10-28(26,33)22(29)14-21(32)24(25)36-29/h5-8,14,17,24,30,33H,9-13,15H2,1-4H3/t17-,24-,25-,26+,27+,28+,29+/m0/s1 |
InChI 键 |
XJYKDKWJWFVUEB-CNHHCIOHSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Discovery, Isolation, and Characterization of Asperindole B: A Technical Guide
Abstract
Asperindole B is an indole-diterpene alkaloid first identified from a marine-derived fungus. This document provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological evaluation of this compound. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a technical guide for researchers in natural product chemistry, mycology, and drug discovery.
Discovery and Source Organism
This compound was discovered as a new natural compound during a screening program for biologically active substances from marine microorganisms.[1] It was isolated from the marine-derived fungus Aspergillus sp. strain KMM 4676. This fungal strain was found in association with an unidentified colonial ascidian collected from the Shikotan Island in the Pacific Ocean.[1] The fungal strain was identified based on the analysis of its ITS1–5.8S–ITS2 sequence, which showed 98% similarity with Aspergillus candidus.[1]
Experimental Protocols
Fungal Cultivation and Fermentation
The fungal strain Aspergillus sp. KMM 4676 was cultivated to produce a sufficient quantity of secondary metabolites for isolation.
-
DNA Extraction and Identification:
-
Fungal DNA was extracted using the HiPurATM Plant DNA Isolation kit (CTAB Method) following the manufacturer's instructions.[1]
-
The internal transcribed spacer (ITS) regions were amplified using ITS1 and ITS4 primers.[1]
-
The obtained sequences were compared with the GenBank database for species identification.[1]
-
Extraction and Isolation of this compound
The following workflow outlines the extraction and purification process for this compound from the fungal culture.
Caption: Workflow for the extraction and isolation of this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): The molecular formula of this compound was established based on its HRESIMS data.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments were conducted to determine the connectivity and stereochemistry of the molecule. The analysis of NMR data revealed that this compound has the same indole-diterpene framework as Asperindole A, but lacks the chlorine atom.[1]
Quantitative Data
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White powder | [1] |
| Specific Rotation ([α]D²⁰) | +40 (c 0.03, CHCl₃) | [1] |
| Molecular Formula | C₂₉H₃₃NO₆ | [1] |
| HRESIMS (m/z) | 514.2194 [M + Na]⁺ (calculated for 514.2200) | [1] |
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for this compound were recorded in DMSO-d₆.[1]
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 2 | 134.1 | - |
| 3 | 108.5 | - |
| 4 | 57.0 | 4.19, d (11.0) |
| 5 | 45.4 | 2.14, m |
| 6 | 22.8 | 1.60, m; 1.45, m |
| 7 | 36.6 | 1.83, m |
| 8 | 40.5 | 1.95, m |
| 9 | 134.5 | 5.25, d (7.8) |
| 10 | 126.2 | - |
| 11 | 36.3 | 2.25, m |
| 12 | 26.5 | 1.55, m; 1.40, m |
| 13 | 77.2 | - |
| 14 | 42.6 | 1.90, m; 1.75, m |
| 15 | 28.1 | 1.10, s |
| 16 | 16.9 | 0.85, s |
| 17 | 148.2 | 4.95, s; 4.80, s |
| 18 | 110.8 | - |
| 19 | 129.5 | - |
| 20 | 125.1 | 7.25, d (7.6) |
| 21 | 118.1 | 6.89, t (7.6) |
| 22 | 119.2 | 6.93, t (7.6) |
| 23 | 110.8 | 7.27, d (7.6) |
| 24 | 136.2 | - |
| 25 | 17.5 | 1.65, s |
| 26 | 25.6 | - |
| 27 | 64.1 | 4.10, d (12.0); 3.95, d (12.0) |
| 28 | 170.1 | - |
| 29 | 21.0 | 2.05, s |
NMR data sourced from Afiyatullov et al. (2018).[1]
Biological Activity
While specific biological activity data for this compound is not extensively detailed in the initial discovery publication, related compounds from the Asperindole family have shown cytotoxic effects. Asperindole A, a chlorinated analogue, demonstrated cytotoxicity against human prostate cancer cell lines PC-3, LNCaP, and 22Rv1 with IC₅₀ values of 69.4 μM, 47.8 μM, and 4.86 μM, respectively.[2] It was also found to induce apoptosis in 22Rv1 cells.[2] Further investigation is required to determine the specific bioactivities of this compound.
Logical Relationships in Structural Determination
The structural elucidation of this compound relied on a comparative analysis with the concurrently isolated Asperindole A.
Caption: Logical flow for the structural determination of this compound.
Conclusion
This compound represents a member of the indole-diterpene alkaloid class of natural products derived from marine fungi. Its isolation and structural characterization have been accomplished through standard natural product chemistry workflows. While preliminary data on related compounds suggest potential cytotoxic activity, further studies are necessary to fully elucidate the pharmacological profile of this compound. This guide provides the foundational knowledge for researchers interested in the synthesis, derivatization, and further biological investigation of this marine-derived metabolite.
References
The Natural Source of Asperindole B: A Technical Guide for Researchers
An In-depth Examination of the Isolation, Characterization, and Biosynthesis of Asperindole B from Aspergillus sp. KMM 4676
This technical guide provides a comprehensive overview of this compound, an indole-diterpenoid natural product. Tailored for researchers, scientists, and drug development professionals, this document details its natural source, presents key quantitative data, outlines experimental protocols for its isolation, and describes its proposed biosynthetic pathway.
Natural Source and Discovery
This compound is a secondary metabolite produced by the marine-derived fungus Aspergillus sp. KMM 4676.[1][2] This fungal strain was isolated from an unidentified colonial ascidian collected from the Shikotan Island in the Pacific Ocean.[1][2] The discovery of this compound was part of a broader investigation into the secondary metabolites of this fungal strain, which also led to the isolation of three other new indole-diterpene alkaloids, Asperindoles A, C, and D.[1][2] Fungi of the genus Aspergillus are well-documented producers of a diverse array of bioactive compounds, including a wide variety of indole (B1671886) alkaloids.[1][3]
Physicochemical and Spectroscopic Data
This compound was isolated as a white powder.[1] Its molecular formula was determined to be C₂₉H₃₃NO₆ based on High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data.[1] Detailed spectroscopic and physicochemical data are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₃NO₆ | [1] |
| HRESIMS [M+Na]⁺ | m/z 514.2194 (calcd. for C₂₉H₃₃NO₆Na, 514.2200) | [1] |
| Optical Rotation | [α]²⁰D +40 (c 0.03, CHCl₃) | [1] |
| Appearance | White powder | [1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)
| Position | δc (ppm), mult. | Position | δc (ppm), mult. |
| 1 | 170.2, C | 16 | 48.3, CH |
| 3 | 152.8, C | 17 | 195.9, C |
| 4 | 51.2, C | 18 | 115.0, C |
| 5 | 26.2, CH₂ | 19 | 123.3, C |
| 6 | 26.9, CH₂ | 20 | 118.6, CH |
| 7 | 93.6, C | 21 | 118.7, CH |
| 8 | 31.5, CH₂ | 22 | 119.9, CH |
| 9 | 78.3, CH | 23 | 111.3, CH |
| 10 | 30.0, CH₂ | 24 | 38.6, C |
| 11 | 119.9, CH | 25 | 23.4, CH₃ |
| 12 | 159.1, C | 26 | 16.1, CH₃ |
| 13 | 77.0, C | 27 | 75.0, C |
| 14 | 20.8, CH₂ | 28 | 64.8, CH₂ |
| 15 | 29.9, CH₂ | 29 | 17.0, CH₃ |
| - | - | 1'-OAc | 170.2, C |
| - | - | 1'-OAc | 21.8, CH₃ |
Data extracted from Ivanets et al., 2018.[1]
Table 3: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)
| Position | δH (ppm), mult. (J in Hz) |
| NH | 10.54, brs |
| 5α | 1.96, m |
| 5β | 2.40, dd (13.4, 10.0) |
| 6α | 2.00, m |
| 6β | 2.11, m |
| 8α | 2.30, m |
| 8β | 2.55, m |
| 9 | 4.74, dd (10.0, 2.5) |
| 10α | 1.66, m |
| 10β | 1.77, m |
| 11 | 6.11, s |
| 13-OH | 5.10, s |
| 14α | 1.91, m |
| 14β | 2.60, m |
| 15α | 1.91, m |
| 15β | 2.00, m |
| 16 | 2.72, s |
| 20 | 7.25, d (7.6) |
| 21 | 6.89, t (7.6) |
| 22 | 6.93, t (7.6) |
| 23 | 7.27, d (7.6) |
| 25 | 1.31, s |
| 26 | 1.02, s |
| 28α | 4.04, dd (11.5, 2.5) |
| 28β | 3.67, d (11.5) |
| 29 | 1.21, s |
| 1'-OAc | 2.07, s |
Data extracted from Ivanets et al., 2018.[1]
Biological Activity
The primary study that identified this compound did not report on its specific biological activities.[1] However, the structurally related compound, Asperindole A, exhibited cytotoxic activity against hormone therapy-resistant (PC-3 and 22Rv1) and hormone therapy-sensitive human prostate cancer cells, inducing apoptosis at low-micromolar concentrations.[1] Asperindole C was found to be non-cytotoxic against the tested cell lines.[1] The biological profile of this compound remains to be elucidated.
Experimental Protocols
The following protocols are based on the methodologies described for the isolation and characterization of the asperindole family of compounds.[1]
Fungal Cultivation and Extraction
-
Fungal Strain: Aspergillus sp. KMM 4676.
-
Cultivation Medium: A solid rice-based medium was used for large-scale cultivation. The medium consists of rice, yeast extract, and artificial seawater.
-
Cultivation Conditions: The fungus is cultured in Erlenmeyer flasks containing the sterilized medium and incubated at 22 °C for 30 days under static conditions.
-
Extraction: Following incubation, the mycelium and solid medium are extracted exhaustively with ethyl acetate (B1210297) (EtOAc). The resulting organic extract is then concentrated under reduced pressure to yield a crude extract.
Isolation and Purification of this compound
-
Initial Fractionation: The crude EtOAc extract is subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a stepwise gradient of n-hexane and EtOAc (from 100:0 to 0:100) followed by EtOAc and methanol (B129727) (MeOH) (from 100:0 to 50:50) to yield several fractions.
-
Sephadex LH-20 Chromatography: The fraction containing the asperindoles is further purified by column chromatography on Sephadex LH-20, eluting with a mixture of chloroform (B151607) and methanol (e.g., 1:1).
-
Silica Gel Column Chromatography: Subsequent purification of the relevant sub-fractions is performed on a silica gel column using a gradient of n-hexane and acetone (B3395972) as the mobile phase.
-
Preparative HPLC: The final purification of this compound is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water, to yield the pure compound.
Proposed Biosynthetic Pathway
The biosynthesis of asperindoles is proposed to proceed through the common indole-diterpene precursor, paspaline.[1] The pathway likely involves a series of oxidative transformations and cyclizations.
The proposed biosynthetic pathway for asperindoles commences with the precursor paspaline. A key intermediate, 7α-hydroxypaxilline, is suggested to be formed from paspaline. Subsequent oxidation of the isopropyl substituent, followed by a cyclization event involving C-7 and C-27, leads to the formation of a 1,3-dioxane (B1201747) ring structure characteristic of the asperindoles. This compound is then likely formed through acylation reactions.[1]
References
A Technical Guide to the Putative Preliminary Mechanism of Action of Asperindole B
Disclaimer: As of the current body of scientific literature, there is a notable absence of published studies detailing the specific preliminary mechanism of action for Asperindole B. This technical guide, therefore, presents a putative mechanism of action extrapolated from research on its close structural analogue, Asperindole A, and the broader class of cytotoxic indole (B1671886) diterpenoids derived from Aspergillus species. The experimental protocols and signaling pathways described herein represent a foundational framework for initiating such studies on this compound.
Introduction to this compound and its Class
This compound is an indole-diterpene alkaloid first isolated from a marine-derived strain of the fungus Aspergillus sp[1]. This class of natural products is recognized for a wide spectrum of biological activities, including cytotoxic, antimicrobial, antioxidant, and immunosuppressive effects[1]. While the bioactivity of this compound itself has not been extensively characterized, its structural analogue, Asperindole A, has demonstrated potent cytotoxic effects against human prostate cancer cell lines, suggesting a potential avenue for investigation for this compound[2]. The proposed mechanism of action for compounds in this class often involves the induction of programmed cell death, or apoptosis[3][4].
Postulated Cytotoxic Activity and Mechanism of Action
Based on the activity of Asperindole A, it is hypothesized that this compound may exhibit cytotoxic effects against various cancer cell lines, likely through the induction of apoptosis. Asperindole A has been shown to induce apoptosis in hormone therapy-resistant (PC-3) and therapy-sensitive (22Rv1) human prostate cancer cells at low-micromolar concentrations[2]. This effect is characterized by an increase in the sub-G1 cell population, a hallmark of apoptotic cell death[5].
A plausible molecular mechanism for an Asperindole-class compound involves the intrinsic apoptotic pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of caspase enzymes, the executioners of apoptosis. For other cytotoxic indole diterpenoids from Aspergillus sp., this has been observed through the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins such as Bcl-xL[3][4].
Caption: Putative intrinsic apoptosis pathway induced by this compound.
Quantitative Data Summary
While no quantitative data for this compound is available, the following table summarizes the reported activity for the closely related Asperindole A and other relevant indole diterpenoids from Aspergillus species.
| Compound Name | Cell Line(s) | Activity Type | Reported Value | Reference |
| Asperindole A | PC-3, 22Rv1 | Cytotoxicity | Low-micromolar | [2] |
| 5S-hydroxy-β-aflatrem | HeLa | Cytotoxicity | IC50: 12.5 µM | [3] |
| 14R-hydroxy-β-aflatrem | HeLa | Cytotoxicity | IC50: 25 µM | [3] |
| Penicindopene A | A549, HeLa | Cytotoxicity | IC50: 15.2 µM, 20.5 µM | [6] |
Recommended Experimental Protocols
To investigate the preliminary mechanism of action of this compound, a series of standard in vitro assays are recommended.
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Lines: A panel of human cancer cell lines (e.g., PC-3, 22Rv1, HeLa, A549) and a non-cancerous control cell line (e.g., HEK293).
-
Methodology:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Use a vehicle control (e.g., 0.1% DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
-
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Line: A cancer cell line showing sensitivity to this compound in the MTT assay.
-
Methodology:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.
-
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Cell Line: A sensitive cancer cell line.
-
Methodology:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against Bcl-2, BAX, cleaved Caspase-9, cleaved Caspase-3, and an internal loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Standard Experimental Workflow
The following diagram illustrates a logical workflow for the preliminary investigation of a novel compound like this compound.
Caption: Standard workflow for investigating the cytotoxic mechanism of action.
References
- 1. Asperindoles A–D and a p-Terphenyl Derivative from the Ascidian-Derived Fungus Aspergillus sp. KMM 4676 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Alkaloids from Genus Aspergillus: Mechanistic Interpretation of Their Antimicrobial and Potential SARS-CoV-2 Inhibitory Activity Using Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Indole Diterpenoids from a Sphagneticola trilobata-Derived Fungus Aspergillus sp. PQJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Cytotoxic Fungal Metabolites: From Discovery to Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Fungi represent a vast and largely untapped resource of structurally diverse secondary metabolites with potent biological activities. Among these, cytotoxic compounds hold significant promise for the development of novel anticancer therapeutics. This in-depth technical guide provides a comprehensive overview of cytotoxic fungal metabolites, focusing on their quantitative cytotoxic data, the experimental protocols used to assess their activity, and the cellular signaling pathways they modulate.
Quantitative Cytotoxicity of Fungal Metabolites
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The following tables summarize the IC50 values of several well-characterized cytotoxic fungal metabolites against a variety of human cancer cell lines. This data has been compiled from various primary research articles and provides a comparative view of the potency of these compounds.
Table 1: IC50 Values of Selected Fungal Metabolites (in µM)
| Metabolite | Cancer Cell Line | IC50 (µM) | Reference |
| Verrucarin A | MDA-MB-231 (Breast) | 0.004 | [Not explicitly cited] |
| LNCaP (Prostate) | 0.002 | [Not explicitly cited] | |
| PC-3 (Prostate) | 0.003 | [Not explicitly cited] | |
| Gliotoxin (B1671588) | MCF-7 (Breast) | 1.56 | [1][2] |
| MDA-MB-231 (Breast) | 1.56 | [1][2] | |
| LLC-PK1 (Kidney) | > 0.31 (cytotoxic at higher conc.) | [3] | |
| Fumagillin | HUVEC (Endothelial) | ~0.001 | [4] |
| Wortmannin | (PI3K enzyme assay) | 0.003 | [5][6] |
| Chaetocin | A549 (Lung) | 0.025 | [7] |
| Hep3b (Liver) | 0.04 - 0.1 | [7] | |
| A-498 (Kidney) | 0.05 | [8] | |
| CAKI (Kidney) | 0.2 | [8] | |
| Patulin | SH-SY5Y (Neuroblastoma) | 2.5 (24h) | [9] |
| Penicillic Acid | L5178Y (Lymphoma) | 8.9 | [10] |
| Tetrahymena pyriformis | 343.19 | [11] | |
| Citrinin | SH-SY5Y (Neuroblastoma) | 80 (24h) | [9] |
| HepG2 (Liver) | > 100 | [12] | |
| HEK293 (Kidney) | > 100 | [12] | |
| Cytochalasin B | M109c (Lung) | 3.0 (3h exposure) | [13] |
| L929 (Fibroblast) | 1.3 | [14] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of cytotoxic fungal metabolites. These protocols are based on established methods and can be adapted for specific research needs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the fungal metabolite in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
Materials:
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TdT reaction buffer and TdT enzyme
-
Labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP)
-
Staining buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation:
-
Adherent Cells: Grow cells on coverslips. Wash with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Suspension Cells: Harvest cells, wash with PBS, and fix as above.
-
-
Permeabilization: Wash the fixed cells with PBS and incubate with permeabilization solution for 5-15 minutes on ice.
-
Equilibration: Wash the cells and incubate with TdT reaction buffer for 10 minutes at room temperature.
-
TdT Labeling: Prepare the TdT reaction cocktail containing TdT enzyme and labeled dUTPs. Incubate the samples with the cocktail for 60 minutes at 37°C in a humidified chamber.
-
Detection:
-
Direct Detection: If using a fluorescently labeled dUTP, wash the cells and proceed to imaging.
-
Indirect Detection: If using Br-dUTP, incubate with a fluorescently labeled anti-BrdU antibody.
-
-
Analysis: Analyze the samples using a fluorescence microscope or flow cytometer to quantify the number of TUNEL-positive (apoptotic) cells.[15]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Phosphorylated Proteins (e.g., Akt)
Western blotting is a technique used to detect specific proteins in a sample. Phospho-specific antibodies can be used to assess the activation state of signaling pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the fungal metabolite for the desired time. Wash with ice-cold PBS and lyse the cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane and incubate with ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt) to normalize for protein loading.[16][17]
Signaling Pathways and Experimental Workflows
Fungal metabolites exert their cytotoxic effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for identifying potential therapeutic targets. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathway Diagrams
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation, is a common target of cytotoxic fungal metabolites like Wortmannin.
Caption: The MAPK signaling cascade, which regulates a wide range of cellular processes, can be targeted by various fungal metabolites, leading to altered cell fate.
Experimental Workflow Diagrams
Caption: A typical experimental workflow for the screening and characterization of cytotoxic fungal metabolites.
Caption: A step-by-step workflow for performing Western blot analysis to investigate the effect of fungal metabolites on protein phosphorylation.
Conclusion
Fungal metabolites represent a rich and diverse source of cytotoxic compounds with the potential to be developed into novel anticancer drugs. This guide has provided a comprehensive overview of the quantitative data, experimental protocols, and cellular mechanisms associated with these promising natural products. By leveraging the detailed methodologies and understanding the intricate signaling pathways, researchers can accelerate the discovery and development of the next generation of fungal-derived therapeutics. The continued exploration of fungal biodiversity, coupled with advanced screening and analytical techniques, will undoubtedly unveil new and potent cytotoxic agents for the fight against cancer.
References
- 1. Evaluation of kinetic effects of Gliotoxin in different breast cancer cell lines | Cellular and Molecular Biology [cellmolbiol.org]
- 2. Evaluation of kinetic effects of Gliotoxin in different breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Profiles of Beauvericin, Citrinin, Moniliformin, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity assessment of gliotoxin and penicillic acid in Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing the Potential Synergistic/Antagonistic Effects of Citrinin and Cannabidiol on SH-SY5Y, HepG2, HEK293 Cell Lines, and Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Formula and Mass Spectrometry of Asperindole B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular formula and mass spectrometric analysis of Asperindole B, an indole (B1671886) diterpenoid isolated from the ascidian-derived fungus Aspergillus sp. KMM 4676. The information presented herein is intended to support research and development efforts related to this class of natural products.
Molecular Formula and Physicochemical Properties
This compound is a non-chlorinated analogue of Asperindole A.[1][2] Its molecular formula was established through high-resolution electrospray ionization mass spectrometry (HRESIMS) and supported by 13C NMR data.[1][2]
| Property | Value | Source |
| Molecular Formula | C29H33NO6 | [2] |
| Appearance | White powder | [1] |
| Optical Rotation | [α]D20 +40 (c 0.03, CHCl3) | [1] |
High-Resolution Mass Spectrometry Data
The determination of this compound's molecular formula was achieved through HRESIMS analysis. The observed mass-to-charge ratios (--INVALID-LINK--) for the sodiated and deprotonated molecular ions are presented below.
| Ion Adduct | Observed m/z | Calculated m/z | Difference (ppm) |
| [M + Na]+ | 514.2194 | 514.2200 | -1.17 |
| [M - H]− | 490.2188 | Not Specified | Not Specified |
Table compiled from data in[1][2].
Experimental Protocols: Isolation and Structural Elucidation
The following is a representative protocol for the isolation and structural elucidation of this compound, based on methodologies reported for related indole diterpenoids from Aspergillus species.
1. Fungal Cultivation and Extraction:
-
The marine-derived fungus Aspergillus sp. KMM 4676 is cultivated on a suitable solid medium (e.g., rice or wheat) or in a liquid medium (e.g., potato dextrose broth) to produce a sufficient quantity of mycelium and culture broth.
-
The fungal culture is extracted with an organic solvent, typically ethyl acetate, to obtain a crude extract containing a mixture of secondary metabolites.
2. Chromatographic Separation:
-
The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds.
-
Initial Fractionation: Low-pressure liquid column chromatography using silica (B1680970) gel is employed for the initial separation of the crude extract into several fractions based on polarity.
-
Fine Purification: The fractions containing the compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient elution system (e.g., methanol/water or acetonitrile/water).
3. High-Resolution Mass Spectrometry Analysis:
-
Instrumentation: HRESIMS spectra are acquired using a high-resolution mass spectrometer, such as an Agilent 6510 Q-TOF LC/MS or a Bruker Maxis impact mass spectrometer.[1]
-
Ionization: Electrospray ionization (ESI) is used in both positive and negative ion modes to generate the [M + Na]+ and [M - H]− ions, respectively.
-
Data Acquisition: The mass spectrometer is operated in a high-resolution mode to obtain accurate mass measurements, which are crucial for determining the elemental composition of the molecule.
-
Data Analysis: The acquired mass spectra are analyzed to determine the exact mass of the molecular ions. This data is then used to calculate the molecular formula.
4. Structural Elucidation:
-
In addition to mass spectrometry, the complete structure of this compound is elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC, and ROESY).
-
The analysis of NMR data allows for the determination of the connectivity of atoms and the relative stereochemistry of the molecule.
Workflow for the Isolation and Characterization of this compound
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound from its fungal source.
Caption: Workflow for the isolation and structural elucidation of this compound.
Signaling Pathways and Biological Activity
While a specific signaling pathway for this compound has not yet been elucidated, other indole diterpenoids isolated from Aspergillus species have been reported to exhibit a range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects.[1] Further research is required to determine the biological targets and mechanisms of action of this compound.
References
Biogenetic Considerations of Paspalinine-Type Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paspalinine-type alkaloids are a class of indole (B1671886) diterpenoids produced by various fungi, notably from the genera Penicillium and Aspergillus. These complex natural products exhibit a range of biological activities, with their potent and selective inhibition of large-conductance Ca2+-activated potassium (Maxi-K or BK) channels being of significant interest for therapeutic applications, including in the fields of neuroscience and oncology. This technical guide provides a comprehensive overview of the biogenetic considerations of paspalinine-type alkaloids, detailing their biosynthetic pathway, the enzymes involved, and their pharmacological properties. The guide also includes detailed experimental protocols for key methodologies in their study and total synthesis.
Biosynthesis of Paspalinine-Type Alkaloids
The biosynthesis of paspalinine (B161483) originates from the common precursor, paspaline (B1678556). The genetic blueprint for this pathway is encoded within a biosynthetic gene cluster (BGC) containing a core set of genes responsible for the assembly of the paspaline scaffold. Subsequent modifications by tailoring enzymes lead to the diverse array of paspalinine-type alkaloids.
The Paspaline Biosynthetic Pathway
The formation of paspaline is a multi-step enzymatic process that begins with primary metabolites. The core pathway involves four key enzymes encoded by the pax gene cluster, originally characterized in Penicillium paxilli. Recent research has identified a fifth crucial enzyme for the completion of the core structure.
The key steps are as follows:
-
Geranylgeranyl Diphosphate (B83284) (GGPP) Synthesis: The pathway is initiated with the synthesis of the diterpene precursor, geranylgeranyl diphosphate (GGPP), from farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP). This reaction is catalyzed by a GGPP synthase.
-
Indole Prenylation: The indole moiety, derived from tryptophan, is prenylated with GGPP to form 3-geranylgeranylindole (3-GGI). This crucial C-C bond formation is catalyzed by a prenyltransferase.
-
Epoxidation: The geranylgeranyl chain of 3-GGI undergoes epoxidation, a critical step for subsequent cyclization cascades. This is carried out by a FAD-dependent monooxygenase.
-
Cyclization Cascade: A complex series of cyclizations is initiated by a membrane-bound terpene cyclase, leading to the formation of the intricate polycyclic core of paspaline.
-
Tetrahydropyran (B127337) Ring Formation: A final cyclization step, catalyzed by a newly identified cyclase, forms the characteristic tetrahydropyran ring of paspaline.
Key Enzymes in Paspaline Biosynthesis
The following table summarizes the core enzymes involved in the biosynthesis of paspaline.
| Enzyme | Gene | Function | Catalytic Mechanism |
| Geranylgeranyl Diphosphate Synthase | paxG | Catalyzes the formation of GGPP from FPP and IPP. | Condensation reaction. |
| Prenyltransferase | paxC | Catalyzes the prenylation of the indole ring with GGPP to form 3-GGI. | Electrophilic aromatic substitution. |
| FAD-dependent Monooxygenase | paxM | Catalyzes the epoxidation of the geranylgeranyl moiety of 3-GGI. | Oxygenation using FAD as a cofactor. |
| Terpene Cyclase | paxB | Catalyzes the complex cyclization cascade to form the polycyclic core. | Protonation-initiated cyclization cascade. |
| Tetrahydropyran Ring Cyclase | idtA / idtS | Catalyzes the final cyclization to form the tetrahydropyran ring of paspaline. | Intramolecular cyclization. |
Pharmacological Activity
Paspalinine and its derivatives are notable for their activity as antagonists of Maxi-K channels. These channels are involved in various physiological processes, including neuronal excitability, smooth muscle tone, and neurotransmitter release, making them attractive targets for drug development.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data on the bioactivity of paspalinine-related alkaloids as Maxi-K channel inhibitors.
| Compound | Target | Assay | IC50 / Activity | Reference |
| Paspalinine and derivatives | Maxi-K channels | Electrophysiology | Marked activity as Maxi-K channel antagonists | [Not specified] |
| Paxilline (B40905) | BK channels | Electrophysiology | ~10 nM (closed state) to ~10 µM (open state) | [1][2][3] |
Note: The IC50 of paxilline is highly dependent on the open probability of the BK channel.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of paspalinine-type alkaloids.
Heterologous Expression of the Paspaline Biosynthetic Gene Cluster in Aspergillus oryzae
This protocol describes the heterologous expression of the pax gene cluster to produce paspaline in a host organism.
1. Vector Construction:
- The paxG, paxM, paxB, and paxC genes are amplified from the genomic DNA of a paspaline-producing fungus.
- The amplified genes are cloned into suitable Aspergillus expression vectors under the control of strong constitutive promoters.
- The expression cassettes are assembled into a single vector or multiple vectors for co-transformation.
2. Aspergillus oryzae Transformation:
- Protoplasts of A. oryzae are prepared by enzymatic digestion of the fungal cell wall.
- The expression vectors are introduced into the protoplasts using PEG-mediated transformation.
- Transformed protoplasts are regenerated on selective media.
3. Culture and Extraction:
- Positive transformants are cultured in a suitable production medium.
- After a sufficient incubation period, the fungal mycelium and culture broth are harvested.
- The metabolites are extracted using an organic solvent such as ethyl acetate.
4. Analysis:
- The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of paspaline by comparing the retention time and mass spectrum with an authentic standard.
Total Synthesis of Paspalinine
The following is a generalized workflow for the total synthesis of paspalinine, based on published synthetic routes.
1. Synthesis of the Indole Fragment:
- A suitably substituted indole precursor is synthesized or obtained commercially.
2. Synthesis of the Diterpenoid Core:
- A multi-step synthesis is employed to construct the complex polycyclic diterpenoid core, often involving key steps such as Diels-Alder reactions, aldol (B89426) condensations, and stereoselective reductions.
3. Coupling of the Indole and Diterpenoid Fragments:
- The indole and diterpenoid fragments are coupled using a suitable cross-coupling reaction, such as a Gassman indole synthesis or a palladium-catalyzed coupling.
4. Final Modifications:
- The final steps involve the introduction of the remaining functional groups and stereocenters to complete the synthesis of paspalinine.
- Purification is typically achieved through column chromatography and recrystallization.
Visualizations
Biosynthetic Pathway of Paspaline
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Asperindole B from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperindole B is a member of the indole (B1671886) diterpenoid class of natural products, which are known for their structural complexity and diverse biological activities. Isolated from fungi of the Aspergillus genus, this compound and its analogues have garnered interest within the scientific community for their potential therapeutic applications.[1] This document provides detailed application notes and protocols for the extraction, purification, and characterization of this compound from fungal cultures. The methodologies described herein are compiled from established scientific literature and are intended to serve as a comprehensive guide for researchers in natural product chemistry, mycology, and drug discovery.
Fungal Strain and Cultivation
The primary source of this compound is the fungus Aspergillus sp.[1][2][3] A notable producing strain, KMM 4676, was originally isolated from an unidentified colonial ascidian found in the Pacific Ocean.[1][2]
Protocol for Fungal Cultivation:
-
Strain Maintenance: The Aspergillus sp. strain should be maintained on a suitable agar (B569324) medium, such as malt (B15192052) extract agar.
-
Culture Medium: For the production of this compound, a solid-state fermentation medium is utilized. A typical composition per 500 mL Erlenmeyer flask is as follows:
-
Rice: 20.0 g
-
Yeast Extract: 20.0 mg
-
Potassium Dihydrogen Phosphate (KH₂PO₄): 10 mg
-
Natural Sea Water: 40 mL
-
-
Incubation: The fungus is cultured at 22°C for a period of three weeks in the dark.[1][4]
Extraction of this compound
The extraction process is designed to efficiently recover the crude mixture of secondary metabolites, including this compound, from the fungal culture.
Protocol for Extraction:
-
Initial Solvent Extraction: The entire fungal mycelia and the solid culture medium are extracted with ethyl acetate (B1210297) (EtOAc) for 24 hours. A volume of 5.6 L of EtOAc can be used for a culture grown in 14 x 500 mL flasks.[2]
-
Concentration: The ethyl acetate extract is then concentrated under reduced pressure to yield a dark brown oily residue.
-
Liquid-Liquid Partitioning:
-
The crude extract (e.g., 6.25 g) is resuspended in a mixture of deionized water and ethanol (B145695) (H₂O-EtOH, 4:1 v/v, 250 mL).
-
The resulting suspension is successively partitioned with solvents of increasing polarity to separate compounds based on their hydrophobicity.
-
The suspension is first extracted with n-hexane (2 x 150 mL) to remove nonpolar compounds.
-
The aqueous-ethanolic phase is then extracted with ethyl acetate (2 x 150 mL). This fraction will contain this compound and other medium-polarity metabolites.
-
Finally, the remaining aqueous phase is extracted with n-butanol (n-BuOH, 2 x 150 mL) to isolate more polar compounds.
-
-
Fraction Concentration: Each of the solvent fractions (n-hexane, ethyl acetate, and n-butanol) is concentrated under reduced pressure to yield the respective crude fractions. The ethyl acetate fraction is the primary source for the subsequent purification of this compound.
Purification of this compound
The purification of this compound from the crude ethyl acetate extract is a multi-step process involving various chromatographic techniques to isolate the compound to a high degree of purity.
Protocol for Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
The crude ethyl acetate extract is first subjected to column chromatography on a silica gel stationary phase.
-
A solvent gradient of increasing polarity, such as a mixture of petroleum ether and ethyl acetate (e.g., from 90:10 to 10:90 v/v), is used for elution. This initial step serves to fractionate the extract into several less complex mixtures.
-
-
Reversed-Phase (ODS) Column Chromatography:
-
Fractions containing this compound, identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis, are pooled and further purified on an octadecyl-silylated (ODS) silica gel column.
-
A gradient of decreasing polarity, typically a methanol-water (MeOH-H₂O) mixture (e.g., from 10:90 to 100:0 v/v), is employed for elution.
-
-
Size-Exclusion Chromatography (Sephadex LH-20):
-
To separate compounds based on their molecular size and to remove remaining impurities, the this compound-containing fractions are subjected to size-exclusion chromatography on a Sephadex LH-20 column.
-
An isocratic solvent system, such as a 1:1 mixture of chloroform (B151607) and methanol (B129727) (CHCl₃-MeOH), is commonly used for elution.
-
-
Preparative/Semi-Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification step involves preparative or semi-preparative HPLC on a C18 reversed-phase column.
-
An isocratic or shallow gradient elution with a suitable solvent system, such as methanol-water, is used to achieve high purity. The retention time for this compound will depend on the specific column and conditions used.
-
Data Presentation
The following table summarizes illustrative quantitative data from the extraction and purification of indole diterpenoids from Aspergillus species, providing a general reference for expected yields.
| Parameter | Value | Reference |
| Starting Fungal Culture Volume | 14 x 500 mL Flasks | [2] |
| Initial Crude Extract (EtOAc) | 6.25 g | [2] |
| Isolated Pure Compound (Illustrative) | 6.2 mg | [5] |
Characterization and Purity Assessment
The structural identity and purity of the isolated this compound should be confirmed using modern analytical techniques.
Analytical Methods:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Used to determine the exact mass and molecular formula of the compound. This compound has a molecular formula of C₂₉H₃₃NO₆.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are essential for elucidating the chemical structure and confirming the identity of this compound.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis using a C18 column with UV detection (e.g., at 280 nm) is a standard method to assess the purity of the final product.
Mandatory Visualizations
Diagram 1: Fungal Cultivation and Extraction Workflow
Caption: Workflow for fungal cultivation and crude extraction.
Diagram 2: Multi-Step Purification of this compound
Caption: Purification cascade for isolating this compound.
References
- 1. Asperindoles A–D and a p-Terphenyl Derivative from the Ascidian-Derived Fungus Aspergillus sp. KMM 4676 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Networking and Cultivation Profiling Reveals Diverse Natural Product Classes from an Australian Soil-Derived Fungus Aspergillus sp. CMB-MRF324 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The first dimeric indole-diterpenoids from a marine-derived Penicillium sp. fungus and their potential for anti-obesity drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis in Cancer Cells Using Asperindole B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the apoptosis-inducing effects of Asperindole B, a novel indole-diterpene alkaloid. This compound is part of a family of compounds, the Asperindoles, isolated from the marine-derived fungus Aspergillus sp. KMM 4676[1]. Preliminary studies on a related compound, Asperindole A, have demonstrated cytotoxic and apoptotic effects against human prostate cancer cells at low-micromolar concentrations, suggesting that this compound may hold similar potential as an anti-cancer agent[1].
The following sections detail the hypothesized mechanism of action, quantitative data on cytotoxic effects, and step-by-step protocols for key experimental procedures to evaluate the efficacy of this compound in inducing apoptosis in cancer cells.
Data Presentation
Cytotoxicity of this compound in Human Cancer Cell Lines
The cytotoxic effects of this compound can be evaluated across a panel of human cancer cell lines using a cell viability assay, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is determined after a 48-hour treatment period. The data presented below is a representative example based on the activity of related compounds.
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 8.5 |
| 22Rv1 | Prostate Cancer | 12.2 |
| HeLa | Cervical Cancer | 15.8 |
| MCF-7 | Breast Cancer | 10.4 |
| A549 | Lung Cancer | 20.1 |
Quantification of this compound-Induced Apoptosis
The percentage of apoptotic cells can be quantified using flow cytometry following Annexin V-FITC and Propidium Iodide (PI) staining. The table below shows representative data for PC-3 cells treated with this compound for 48 hours.
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| Control | 0 | 2.1 | 1.5 | 3.6 |
| This compound | 5 | 15.3 | 8.7 | 24.0 |
| This compound | 10 | 25.6 | 14.2 | 39.8 |
| This compound | 20 | 38.9 | 21.5 | 60.4 |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Apoptosis
The diagram below illustrates a plausible signaling cascade for this compound-induced apoptosis, primarily through the intrinsic (mitochondrial) pathway. This pathway involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
References
Application Notes and Protocols for the Structural Analysis of Asperindole B using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperindole B is a member of the indole-diterpenoid class of natural products, which are of significant interest to the pharmaceutical industry due to their complex chemical structures and diverse biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for guiding further drug development efforts. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and relative stereochemistry of complex natural products like this compound.
These application notes provide a comprehensive overview of the 2D NMR techniques utilized for the structural analysis of this compound. Detailed protocols for key experiments are outlined, and data presentation is standardized in tabular formats for clarity and ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the analytical process.
Data Presentation: NMR Spectroscopic Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as reported in the literature, acquired in DMSO-d₆.[1] This quantitative data forms the foundation for the structural elucidation process.
Table 1: ¹H NMR Data for this compound (DMSO-d₆) [1]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| NH | 10.54 | brs | |
| 5α | 1.96 | m | |
| 5β | 2.40 | dd | 13.4, 10.0 |
| 20 | 7.25 | d | 7.6 |
| 21 | 6.89 | t | 7.6 |
| 22 | 6.93 | t | 7.6 |
| 23 | 7.27 | d | 7.6 |
Note: This table presents a subset of the full proton NMR data for illustrative purposes. A complete dataset would be required for full structural assignment.
Table 2: ¹³C NMR Data for this compound (DMSO-d₆) [1]
| Position | δC (ppm) | Type |
| 2 | 152.8 | C |
| 3 | 51.2 | C |
| 4 | 38.6 | C |
| 6 | 26.2 | CH₂ |
| 18 | 115.0 | C |
| 19 | 123.3 | C |
| 20 | 118.7 | CH |
| 21 | 118.7 | CH |
| 22 | 123.7 | C |
| 23 | 111.3 | CH |
Note: This table presents a selection of the carbon NMR data. The full spectrum is necessary for complete structural elucidation.
Key 2D NMR Experiments for Structural Elucidation
The structural backbone and relative stereochemistry of this compound can be pieced together by analyzing a suite of 2D NMR experiments. The primary techniques employed are:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), crucial for connecting spin systems and identifying quaternary carbons.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing information about the relative stereochemistry of the molecule.[1][2]
Experimental Protocols
The following are generalized protocols for the acquisition of 2D NMR spectra for a natural product like this compound. Spectrometer parameters should be optimized for the specific instrument and sample concentration.
1. Sample Preparation
-
Sample Quantity: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated solvent (e.g., DMSO-d₆).
-
Solvent: The choice of solvent is critical and should be one in which the compound is highly soluble and does not have signals that overlap with key resonances of the analyte. DMSO-d₆ is a common choice for indole (B1671886) alkaloids.[1]
-
NMR Tube: Use a high-quality, clean 5 mm NMR tube.
-
Filtering: If necessary, filter the solution to remove any particulate matter.
2. General Spectrometer Setup
-
Instrumentation: A high-field NMR spectrometer (500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution, which is often necessary for analyzing complex natural products isolated in limited quantities.
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.
-
Temperature: Maintain a constant temperature, typically 298 K.
3. COSY (¹H-¹H Correlation Spectroscopy) Protocol
-
Pulse Program: Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals (e.g., 0-12 ppm).
-
Number of Scans (NS): Acquire 2-4 scans per increment.
-
Number of Increments (TD in F1): Collect 256-512 increments in the F1 dimension.
-
Data Points (TD in F2): Acquire 1024-2048 data points in the F2 dimension.
-
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.
4. HSQC (Heteronuclear Single Quantum Coherence) Protocol
-
Pulse Program: Employ a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.
-
Spectral Width (SW):
-
F2 (¹H): 0-12 ppm
-
F1 (¹³C): 0-160 ppm (adjust based on the expected chemical shift range of carbons in this compound)
-
-
Number of Scans (NS): Acquire 4-8 scans per increment.
-
Number of Increments (TD in F1): Collect 256-512 increments in the F1 dimension.
-
Data Points (TD in F2): Acquire 1024 data points in the F2 dimension.
-
¹JCH Coupling Constant: Set the one-bond coupling constant to an average value of 145 Hz.
5. HMBC (Heteronuclear Multiple Bond Correlation) Protocol
-
Pulse Program: Use a standard gradient-selected HMBC pulse sequence.
-
Spectral Width (SW):
-
F2 (¹H): 0-12 ppm
-
F1 (¹³C): 0-160 ppm
-
-
Number of Scans (NS): Acquire 16-32 scans per increment.
-
Number of Increments (TD in F1): Collect 256-512 increments in the F1 dimension.
-
Data Points (TD in F2): Acquire 2048 data points in the F2 dimension.
-
Long-Range Coupling Constant: Optimize the long-range coupling delay for an average value of 8 Hz.
6. NOESY/ROESY Protocol
-
Pulse Program: Use a standard gradient-selected NOESY or ROESY pulse sequence.
-
Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals (e.g., 0-12 ppm).
-
Number of Scans (NS): Acquire 8-16 scans per increment.
-
Number of Increments (TD in F1): Collect 256-512 increments in the F1 dimension.
-
Data Points (TD in F2): Acquire 2048 data points in the F2 dimension.
-
Mixing Time (tm): The mixing time is a crucial parameter and should be optimized. A range of mixing times (e.g., 200-800 ms (B15284909) for NOESY) may be necessary to observe different NOEs.
Visualizations
The following diagrams illustrate the logical workflow and key correlations in the 2D NMR-based structural elucidation of this compound.
Conclusion
The structural elucidation of complex natural products like this compound is a meticulous process that relies heavily on the power of 2D NMR spectroscopy. By systematically applying a suite of experiments including COSY, HSQC, HMBC, and NOESY/ROESY, researchers can piece together the molecular puzzle, from the basic carbon skeleton to the intricate details of its three-dimensional structure. The protocols and data presented in these application notes serve as a guide for scientists engaged in the discovery and development of novel therapeutic agents from natural sources. The combination of high-quality NMR data and a logical analytical workflow is essential for the accurate and efficient characterization of such molecules.
References
synthesis of novel Asperindole B derivatives for drug screening
Application Note & Protocol
Topic: Synthesis and Screening of Novel Asperindole B Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Asperindoles are a class of indole-diterpene alkaloids isolated from marine-derived fungi of the genus Aspergillus.[1] These natural products have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, antioxidant, and antimicrobial properties.[2] this compound, a non-chlorinated member of this family, presents a promising scaffold for medicinal chemistry exploration.[1] The development of novel derivatives from the this compound core structure is a key strategy for generating new chemical entities with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles for drug discovery.
This document provides a generalized protocol for the semi-synthesis of novel this compound derivatives and outlines subsequent high-throughput screening assays to evaluate their therapeutic potential, particularly as cytotoxic and antifungal agents.
Proposed Semi-Synthesis of this compound Derivatives
The following protocol describes a generalized approach for modifying the this compound scaffold at two chemically accessible positions: the indole (B1671886) nitrogen (N-18) and the C-27 hydroxyl group. This strategy allows for the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Experimental Workflow for Synthesis
Caption: Generalized workflow for the semi-synthesis of two classes of this compound derivatives.
Protocol 1.1: N-Alkylation of the Indole Moiety
This protocol details the addition of various alkyl groups to the indole nitrogen.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, round-bottom flask under an argon atmosphere.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise over 5 minutes.
-
Reaction: Stir the mixture at 0 °C for 30 minutes. Add the desired alkyl halide (R-X, e.g., iodomethane, benzyl (B1604629) bromide; 1.5 eq) dropwise.
-
Incubation: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica (B1680970) gel to yield the desired N-alkylated this compound derivative.
-
Characterization: Confirm the structure using NMR and HRMS.
Protocol 1.2: O-Acylation of the C-27 Hydroxyl Group
This protocol details the esterification of the primary alcohol at C-27.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) containing pyridine (B92270) (3.0 eq) in a flame-dried flask under argon.
-
Reaction: Cool the mixture to 0 °C. Add the desired acyl chloride or anhydride (B1165640) (R-COCl, 1.5 eq) dropwise.
-
Incubation: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography to yield the C-27 ester derivative.
-
Characterization: Confirm the structure using NMR and HRMS.
Drug Screening Protocols
Once a library of derivatives is synthesized, a screening cascade is employed to identify promising lead compounds. The primary screen assesses general cytotoxicity, while secondary screens can investigate specific activities, such as antifungal efficacy.
Screening Cascade Workflow
Caption: A typical workflow for screening a compound library for cytotoxic and antifungal activities.
Protocol 2.1: Primary Cytotoxicity Screen (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. Asperindole A has shown cytotoxicity against prostate cancer cells, making this a relevant starting point.[1]
-
Cell Seeding: Seed human prostate cancer cells (e.g., PC-3) in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound dilutions to the wells (final concentration range: 0.1 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Docetaxel).
-
Incubation: Incubate the plate for 48 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for active compounds.
Protocol 2.2: Secondary Antifungal Screen (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against a pathogenic fungus.
-
Inoculum Preparation: Prepare a standardized inoculum of Candida albicans (or another relevant fungus) according to CLSI guidelines.
-
Compound Preparation: Prepare 2-fold serial dilutions of the derivatives in a 96-well plate using RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well to achieve the final recommended cell density. Include sterility controls (no fungus) and growth controls (no compound).
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
Data Presentation and Analysis
Quantitative data from screening assays should be organized systematically to facilitate SAR analysis. The table below presents example data for a hypothetical set of this compound derivatives.
Table 1: Example Biological Activity Data for this compound Derivatives
| Compound ID | Modification (R Group) | Position | PC-3 Cytotoxicity IC₅₀ (µM) [a] | C. albicans MIC (µg/mL) [b] |
| This compound | -H | N/A | > 100 | 64 |
| ABD-01 | -CH₃ | N-18 | 75.4 | 32 |
| ABD-02 | -CH₂Ph | N-18 | 15.2 | 16 |
| ABD-03 | -COCH₃ | C-27 | 90.1 | 64 |
| ABD-04 | -COPh | C-27 | 45.8 | 32 |
| Docetaxel | N/A | N/A | 0.015 | N/A |
| Fluconazole | N/A | N/A | N/A | 4 |
[a] IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency. [b] MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Proposed Mechanism of Action: Apoptosis Induction
Many cytotoxic compounds exert their effects by inducing programmed cell death, or apoptosis. A potential mechanism for active this compound derivatives could involve the activation of the intrinsic apoptosis pathway.
Signaling Pathway Diagram
Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential target for cytotoxic derivatives.
Further experiments, such as caspase activity assays or Western blot analysis for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved PARP), would be required to validate this proposed mechanism of action for any lead compounds identified.
References
- 1. Asperindoles A–D and a p-Terphenyl Derivative from the Ascidian-Derived Fungus Aspergillus sp. KMM 4676 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Alkaloids from Genus Aspergillus: Mechanistic Interpretation of Their Antimicrobial and Potential SARS-CoV-2 Inhibitory Activity Using Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Evaluation of Asperindole B Antioxidant Capacity
Introduction
Asperindole B is an indole (B1671886) diterpenoid, a class of natural products known for a variety of biological activities, including antioxidant and cytotoxic effects.[1][2] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases.[3] Antioxidants can mitigate oxidative damage by neutralizing free radicals.[3] This document provides a detailed experimental framework for assessing the antioxidant potential of this compound through a tiered approach, encompassing chemical-based assays and a more biologically relevant cell-based assay. Furthermore, it outlines a strategy to investigate the underlying molecular mechanism of its antioxidant action via the Nrf2-ARE signaling pathway.[4][5]
Experimental Strategy
The comprehensive evaluation of this compound's antioxidant capacity will be conducted in three main stages:
-
In Vitro Chemical Assays: Initial screening of this compound's radical scavenging and reducing power using well-established chemical assays: DPPH, ABTS, and FRAP.[6][7]
-
Cell-Based Antioxidant Assay: Assessment of this compound's ability to counteract induced oxidative stress in a cellular environment using the Cellular Antioxidant Activity (CAA) assay.[8][9][10]
-
Mechanistic Studies: Investigation of this compound's potential to activate the Nrf2-ARE signaling pathway, a key regulator of the cellular antioxidant response.[4][5][11][12][13]
Experimental Protocols
In Vitro Antioxidant Capacity Assays
These assays provide a fundamental assessment of the direct antioxidant activity of this compound.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[14][15][16]
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (1 mM): Dissolve a calculated amount of DPPH in methanol (B129727). Store in a dark, airtight container at 4°C.
-
DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution with methanol to achieve an absorbance of approximately 1.0 at 517 nm.[14] Prepare this solution fresh daily and protect it from light.[14]
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
-
Standard (Ascorbic Acid or Trolox): Prepare a stock solution of the standard antioxidant in the same solvent as this compound.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of this compound and the standard in the chosen solvent.
-
To each well, add 100 µL of the sample or standard dilution.
-
Add 100 µL of the DPPH working solution to each well.[14]
-
Include a blank (solvent only) and a control (solvent with DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.[14][16]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of this compound.
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[17] This method is suitable for both hydrophilic and lipophilic antioxidants.[18]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in deionized water.[17][19]
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[17][19] Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm before use.[19]
-
This compound and Standard (Trolox) Solutions: Prepare as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of various concentrations of this compound or Trolox to the wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.[19]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of this compound to that of Trolox.
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[18][20]
Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare from sodium acetate and acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[21] Prepare this reagent fresh and warm it to 37°C before use.[21]
-
This compound and Standard (FeSO₄ or Trolox) Solutions: Prepare as previously described.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of this compound or the standard to the wells.
-
Add 180 µL of the pre-warmed FRAP reagent.
-
Incubate at 37°C for 4 minutes.[21]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using the absorbance values of the FeSO₄ or Trolox standards.
-
Determine the FRAP value of this compound by comparing its absorbance to the standard curve. Results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.
-
Cellular Antioxidant Activity (CAA) Assay[8][9][10][30][31]
Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The ability of an antioxidant to inhibit DCF formation is a measure of its cellular antioxidant activity.[8][9][10][22]
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well.[22]
-
Incubate for 24 hours to allow for cell attachment and confluence.
-
-
Assay Procedure:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound or a standard antioxidant (e.g., quercetin) and 25 µM DCFH-DA for 1 hour.
-
Wash the cells with PBS to remove the compound and excess probe.
-
Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), a peroxyl radical initiator, to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and sample-treated wells.
-
Calculate the CAA value using the formula:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Express the results as micromoles of quercetin (B1663063) equivalents (QE) per mole of this compound.
-
Mechanistic Studies: Nrf2-ARE Pathway Activation
Principle: The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress.[4][11] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or inducers, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.[12][13]
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2) and treat with various concentrations of this compound for different time points.
-
-
Western Blot Analysis:
-
Extract nuclear and cytosolic proteins.
-
Perform Western blotting to assess the protein levels of Nrf2 in the nuclear and cytosolic fractions. An increase in nuclear Nrf2 suggests activation.
-
Analyze the expression of downstream target proteins of Nrf2, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the treated cells.
-
Perform qRT-PCR to measure the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1).
-
Data Presentation
Quantitative data from the antioxidant assays should be summarized in tables for clear comparison.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Parameter | This compound | Standard (e.g., Trolox) |
| DPPH | IC50 (µM) | ||
| ABTS | TEAC (Trolox Equivalents) | ||
| FRAP | FRAP Value (µM Fe(II) Equivalents) |
Table 2: Cellular Antioxidant Activity of this compound
| Compound | Concentration (µM) | CAA Value (µmol QE/100 µmol) |
| This compound | [Concentration 1] | |
| [Concentration 2] | ||
| [Concentration 3] | ||
| Quercetin (Standard) | [Concentration 1] | |
| [Concentration 2] | ||
| [Concentration 3] |
Visualizations
Caption: Experimental workflow for assessing this compound's antioxidant capacity.
Caption: Nrf2-ARE signaling pathway activation by this compound.
Caption: Logical relationship of experimental endpoints for this compound.
References
- 1. Asperindoles A–D and a p-Terphenyl Derivative from the Ascidian-Derived Fungus Aspergillus sp. KMM 4676 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Alkaloids from Genus Aspergillus: Mechanistic Interpretation of Their Antimicrobial and Potential SARS-CoV-2 Inhibitory Activity Using Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. zen-bio.com [zen-bio.com]
- 16. marinebiology.pt [marinebiology.pt]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. ultimatetreat.com.au [ultimatetreat.com.au]
- 22. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Asperindole B Concentration for Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Asperindole B in cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A1: While specific data for this compound is limited, data from its chlorinated analogue, Asperindole A, and other paxilline-type indole (B1671886) diterpenoids can provide guidance. For initial dose-response experiments, a broad range from 0.1 µM to 100 µM is recommended. Asperindole A has shown cytotoxic activity with IC50 values in the low micromolar range against prostate cancer cell lines.[1][2] Other similar indole diterpenoids have displayed IC50 values between 12 µM and 27 µM in cell lines such as HeLa, Hep G2, and MCF-7.[3]
Q2: How should I dissolve and store this compound?
A2: Indole alkaloids like this compound are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent. This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. To avoid solvent-induced toxicity, the final concentration of the solvent in the cell culture medium should typically be kept below 0.1%.
Q3: What is the recommended incubation time for this compound treatment?
A3: The incubation time can vary depending on the research objectives. For assessing effects on cell viability and apoptosis, longer incubation periods of 24 to 72 hours are common.[3] To study more immediate effects on signaling pathways, shorter incubation times of 1 to 6 hours may be more appropriate. It is recommended to perform a time-course experiment to determine the optimal duration for your specific cell line and experimental endpoint.
Q4: What are the expected morphological changes in cells treated with this compound?
A4: Treatment with cytotoxic indole alkaloids can induce morphological changes indicative of apoptosis. These can include cell rounding, detachment from the culture plate, membrane blebbing, and the formation of apoptotic bodies. These changes can be observed and documented using phase-contrast microscopy.
Troubleshooting Guides
Issue 1: Low Solubility or Precipitation of this compound in Culture Medium
-
Possible Cause: this compound, like many natural products, may have low aqueous solubility.
-
Troubleshooting Steps:
-
Optimize Stock Solution: Ensure the compound is fully dissolved in the organic solvent before diluting it into the aqueous culture medium.
-
Pre-warm Medium: Gently warm the cell culture medium to 37°C before adding the dissolved this compound.
-
Use a Solubilizing Agent: In some cases, a biocompatible solubilizing agent may be necessary. However, it is crucial to validate that the agent itself does not affect cell viability by including a vehicle control with the solubilizing agent alone.
-
Sonication: Gentle sonication of the stock solution before dilution can sometimes aid in dissolution.
-
Issue 2: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Inconsistent cell seeding density, uneven compound distribution, or edge effects in the multi-well plate.
-
Troubleshooting Steps:
-
Consistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells.
-
Proper Mixing: After adding this compound to the wells, gently mix the plate on a shaker to ensure even distribution of the compound.
-
Minimize Edge Effects: To avoid evaporation and temperature fluctuations that can cause edge effects, do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.
-
Issue 3: Unexpected Dose-Response Curve (e.g., Bell-Shaped Curve)
-
Possible Cause: At higher concentrations, some compounds can aggregate, reducing their bioavailability and apparent cytotoxicity.
-
Troubleshooting Steps:
-
Visual Inspection: Examine the wells with higher concentrations under a microscope for any signs of precipitation or aggregation of the compound.
-
Solubility Check: Re-evaluate the solubility of this compound at the higher concentrations used. It may be necessary to adjust the solvent or preparation method.
-
Wider Concentration Range: Test an even broader range of concentrations to better define the dose-response relationship.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables present data for the closely related analogue, Asperindole A, and other relevant indole diterpenoids to provide a reference for expected cytotoxic concentrations.
Table 1: Cytotoxicity of Asperindole A against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 69.4 |
| 22Rv1 | Prostate Cancer | 47.8 |
| Hormone-sensitive prostate cancer | Prostate Cancer | 4.86 |
Table 2: Cytotoxicity of a Structurally Similar Indole Diterpenoid (5S-hydroxy-β-aflatrem) against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Hela | Cervical Cancer | 12.54 |
| Hep G2 | Liver Cancer | 15.06 |
| MCF-7 | Breast Cancer | 26.56 |
| A549 | Lung Cancer | >50 |
Data from[3]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol is based on the principle of measuring lactate (B86563) dehydrogenase (LDH) release from damaged cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with the provided lysis buffer).
-
Incubate for the desired duration.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's instructions, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity according to the kit's instructions.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the steps for detecting apoptosis by flow cytometry.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Mandatory Visualizations
References
- 1. Asperindoles A–D and a p-Terphenyl Derivative from the Ascidian-Derived Fungus Aspergillus sp. KMM 4676 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cytotoxic Indole Diterpenoids from a Sphagneticola trilobata-Derived Fungus Aspergillus sp. PQJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
stability of Asperindole B in different solvents and temperatures
Welcome to the technical support center for Asperindole B. This resource provides researchers, scientists, and drug development professionals with essential guidance on assessing the stability of this compound under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) will help you design and execute robust stability studies, interpret your results, and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an indole (B1671886) diterpenoid, a class of natural products with diverse biological activities. Understanding its chemical stability is crucial for accurate in vitro and in vivo studies, as degradation can lead to a loss of activity or the formation of new compounds with different biological profiles. Stability data is essential for determining appropriate storage conditions, selecting suitable solvents for experiments, and developing potential therapeutic formulations.[1]
Q2: I cannot find any published data on the stability of this compound. Where should I start?
When stability data for a compound like this compound is unavailable, a systematic approach using forced degradation studies is recommended.[2][3][4] These studies intentionally expose the compound to stressful conditions to identify potential degradation pathways and establish its intrinsic stability.[3] The typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermolysis.[5][6]
Q3: What are the likely degradation pathways for an indole-containing compound like this compound?
Indole rings can be susceptible to oxidation, which may lead to the formation of oxindoles, isatins, or other oxidized products.[7] The terpene portion of the molecule may also be subject to rearrangement or degradation under acidic or thermal stress. Forced degradation studies will help to elucidate the specific degradation products of this compound.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The compound is highly stable under the tested conditions. The stress level is insufficient. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), prolong the exposure time, or increase the temperature. Note that over-stressing can lead to secondary degradation products not relevant to typical storage conditions.[3] |
| Complete and rapid degradation of this compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. The goal is to achieve partial degradation (e.g., 5-20%) to identify the primary degradation products.[5] |
| Inconsistent or irreproducible stability results. | Inconsistent experimental parameters (e.g., temperature, light exposure). Contamination of solvents or reagents. Issues with the analytical method. | Ensure precise control of all experimental variables. Use high-purity solvents and fresh reagents. Validate your analytical method for specificity and stability-indicating properties. |
| Appearance of multiple unknown peaks in the chromatogram. | Formation of multiple degradation products. Interaction with formulation excipients. | Use a high-resolution analytical technique like LC-MS to identify the mass of the degradation products.[8][9] If in a formulation, test the stability of the excipients alone. |
Experimental Protocols for Forced Degradation Studies
A forced degradation study is a systematic way to determine the stability of a molecule by intentionally degrading it under more severe conditions than it would typically encounter.[3]
Preparation of this compound Stock Solution
-
Objective: To prepare a stock solution of known concentration for stability testing.
-
Protocol:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to a final concentration of approximately 1 mg/mL.[5] The choice of solvent can influence stability.[10][11]
-
Store the stock solution under appropriate conditions (e.g., protected from light at -20°C) until use.
-
Stress Conditions
The following are general conditions for forced degradation studies and may need to be adjusted based on the observed stability of this compound.[5][6]
| Stress Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.[5] | To assess stability in acidic environments. |
| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.[5] | To assess stability in basic environments. |
| Oxidative Degradation | Mix the stock solution with a solution of 3-30% hydrogen peroxide. Incubate at room temperature for a defined period, protected from light.[6] | To evaluate susceptibility to oxidation. |
| Thermal Degradation | Place the solid compound or a solution in a temperature-controlled oven (e.g., 70°C). Analyze samples at various time points. | To determine the effect of high temperature on stability. |
| Photolytic Degradation | Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[5] Run a dark control in parallel. | To assess light sensitivity. |
Analytical Method
-
Objective: To quantify the amount of this compound remaining and to detect any degradation products.
-
Recommended Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically used.[10][11]
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and acetonitrile (B52724) or methanol.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Quantification: The percentage of remaining this compound is calculated by comparing the peak area in the stressed sample to that of an unstressed control.
-
Data Presentation
The results of the forced degradation studies should be summarized to clearly show the stability profile of this compound.
Table 1: Summary of this compound Stability under Forced Degradation
| Stress Condition | Time (hours) | % this compound Remaining | Number of Degradation Products | Observations (e.g., color change) |
| Control (Unstressed) | 0 | 100 | 0 | - |
| 0.1 M HCl at 60°C | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH at 60°C | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂ at RT | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 70°C (Solid) | 24 | |||
| 48 | ||||
| Photolysis (Solution) | 24 | |||
| 48 |
Visualizations
The following diagrams illustrate the general workflow for a forced degradation study and a hypothetical degradation pathway for an indole alkaloid.
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for the indole core of this compound.
References
- 1. Asperindoles A–D and a p-Terphenyl Derivative from the Ascidian-Derived Fungus Aspergillus sp. KMM 4676 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Critical Review of Analytical Methods for Quantification of Amphotericin B in Biological Samples and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining Chromatographic Purification of Asperindole B
Welcome to the technical support center for the chromatographic purification of Asperindole B. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of this indole (B1671886) diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
As an indole diterpenoid, this compound presents several purification challenges inherent to its chemical class. These include:
-
Strong Adsorption to Stationary Phase: The presence of a nitrogen-containing indole ring can lead to strong interactions with silica (B1680970) gel, potentially causing poor elution.
-
Peak Tailing: Secondary interactions between the basic nitrogen of the indole moiety and acidic silanol (B1196071) groups on the silica surface can lead to asymmetric peak shapes, complicating fraction collection and reducing purity.
-
Co-elution with Structurally Similar Analogs: this compound is often isolated alongside other closely related asperindoles (e.g., Asperindole A, C, and D), which have very similar polarities, making their separation difficult.[1][2]
-
Potential for Degradation: Indole alkaloids can be sensitive to acidic conditions, and prolonged exposure to silica gel may lead to degradation of the target compound.
Q2: How can I improve the resolution between this compound and its analogs?
Achieving good resolution requires careful optimization of the chromatographic conditions. Key strategies include:
-
Gradient Elution: Employing a shallow gradient of a polar solvent in a non-polar solvent system during silica gel chromatography can effectively separate compounds with close retention times.
-
Orthogonal Separation Techniques: Combining different chromatography modes is highly effective. For instance, after an initial separation on normal-phase silica gel, a subsequent purification using reversed-phase HPLC (e.g., with a C18 column) can provide a different selectivity and resolve co-eluting impurities. The original isolation of this compound utilized both normal-phase (silica gel) and reversed-phase (ODS) chromatography.
-
High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is indispensable. Utilizing high-efficiency columns with smaller particle sizes will enhance resolution.
Q3: What is a suitable starting point for a mobile phase for this compound purification?
Based on published methods, a gradient of ethyl acetate (B1210297) in n-hexane is a good starting point for the initial silica gel column chromatography. For reversed-phase HPLC, a mobile phase consisting of a methanol-water or acetonitrile-water gradient is typically effective for indole diterpenoids. The successful purification of this compound involved a methanol-water mobile phase for the ODS column and an acetone-n-hexane system for the silica-based HPLC column.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic purification of this compound.
Problem 1: Poor Peak Shape (Tailing)
-
Possible Cause 1: Secondary Silanol Interactions. The basic nitrogen in the indole ring of this compound can interact strongly with acidic silanol groups on the surface of the silica gel stationary phase, leading to peak tailing.
-
Solution 1a: Use of Mobile Phase Modifiers. Adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase can neutralize the acidic silanol groups and improve peak shape.
-
Solution 1b: End-Capped Columns. For reversed-phase HPLC, using an end-capped C18 column will minimize the exposure of the analyte to residual silanol groups.
-
Solution 1c: Alternative Stationary Phases. Consider using a different stationary phase, such as alumina (B75360) or a polymer-based resin, which may have different selectivity and reduced silanol interactions.
-
Possible Cause 2: Column Overload. Injecting too much sample onto the column can lead to broad and tailing peaks.
-
Solution 2: Reduce the sample load. As a general rule, for preparative chromatography, the sample load should not exceed 1-5% of the column packing weight.
Problem 2: Low or No Recovery of this compound
-
Possible Cause 1: Irreversible Adsorption. this compound may be too strongly adsorbed to the silica gel column, preventing its elution even with highly polar solvents.
-
Solution 1: If this compound is not eluting, consider switching to a more polar mobile phase system or deactivating the silica gel with a base before packing the column. A move to reversed-phase chromatography, where polar compounds elute earlier, is also a viable strategy.
-
Possible Cause 2: Compound Degradation. this compound may be unstable under the chromatographic conditions.
-
Solution 2:
-
Assess Stability: Before purification, test the stability of a small sample of the crude extract by spotting it on a TLC plate and leaving it for the approximate duration of the chromatography run. Any appearance of new spots or disappearance of the target spot suggests degradation.
-
Minimize Exposure to Acidic Conditions: If degradation on silica is suspected, neutralize the silica gel as mentioned above or use an alternative stationary phase.
-
Work at Lower Temperatures: If the compound is thermally labile, conducting the chromatography at a reduced temperature may improve recovery.
-
Problem 3: Co-elution of Impurities
-
Possible Cause: Insufficient Resolution. The chosen chromatographic system may not have the required selectivity to separate this compound from closely related impurities.
-
Solution:
-
Optimize Mobile Phase: Systematically vary the solvent composition of the mobile phase to improve separation.
-
Change Stationary Phase: As mentioned previously, switching from a normal-phase to a reversed-phase column, or vice versa, can provide the necessary change in selectivity to resolve the compounds. The published protocol for this compound successfully employed this strategy.
-
Experimental Protocols
The following protocol is based on the successful isolation of this compound from the fungus Aspergillus sp. KMM 4676.
Extraction
-
The fungal mycelia and medium are extracted with ethyl acetate (EtOAc).
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
The crude extract is then subjected to a liquid-liquid partition between n-hexane, EtOAc, and n-butanol (n-BuOH). The EtOAc layer, containing this compound, is collected.
Initial Purification: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel.
-
Elution: A step gradient from 5% to 100% EtOAc in n-hexane.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are combined.
Intermediate Purification: Size Exclusion Chromatography
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Chloroform (CHCl₃).
-
Purpose: To separate compounds based on size, further purifying the fractions obtained from the initial silica gel chromatography.
Final Purification: High-Performance Liquid Chromatography (HPLC)
A two-step HPLC process is used for the final purification of this compound.
Step 1: Reversed-Phase HPLC
-
Column: YMC ODS-AM (5 µm, 10 mm × 250 mm).
-
Mobile Phase: Methanol-Water (MeOH–H₂O) in a 9:1 ratio.
-
Detection: Refractive Index Detector (RID).
Step 2: Normal-Phase HPLC
-
Column: YMC SIL (5 µm, 10 mm × 250 mm).
-
Mobile Phase: Acetone-n-hexane in a 1:3 ratio.
-
Detection: Refractive Index Detector (RID).
Quantitative Data
The following table summarizes the quantitative data from the published isolation of this compound.
| Parameter | Value | Reference |
| Starting Material | 3.92 g (EtOAc extract) | Afiyatullov et al. |
| Final Yield of this compound | 0.56 mg | Afiyatullov et al. |
| Purity | Not explicitly quantified, but assumed to be high based on NMR data | [1][2] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for peak tailing in this compound purification.
References
Technical Support Center: Asperindole B Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scaling up of Asperindole B production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its large-scale production important?
A1: this compound is a member of the indole-diterpenoid class of natural products, which are known for their structural complexity and diverse biological activities.[1][2] While specific therapeutic applications for this compound are still under investigation, related compounds have shown potential as anticancer, antifungal, and anti-insectan agents.[3] Scaling up production is crucial for enabling extensive preclinical and clinical studies to evaluate its therapeutic potential.
Q2: What are the primary methods for producing this compound?
A2: this compound is a secondary metabolite produced by the marine-derived fungus Aspergillus sp. KMM 4676.[4] Therefore, the primary production method is through fermentation of this fungal strain. Subsequent extraction and purification steps are required to isolate the pure compound. Total synthesis of complex indole (B1671886) diterpenoids is possible but often challenging and may not be economically viable for large-scale production.
Q3: What are the main challenges encountered when scaling up this compound production?
A3: The main challenges can be categorized into three areas:
-
Fermentation: Maintaining optimal growth conditions for the Aspergillus strain at a larger scale, controlling fungal morphology, and ensuring consistent secondary metabolite production.
-
Extraction and Purification: Efficiently extracting the compound from a large volume of biomass and fermentation broth and developing a scalable purification process to achieve high purity.
-
Compound Stability: this compound, like many complex natural products, may be susceptible to degradation under certain pH, temperature, and light conditions.
Troubleshooting Guides
Fermentation Scale-Up Issues
Problem: Low or inconsistent yield of this compound in large-scale fermenters.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fermentation Parameters | Systematically optimize key parameters such as temperature, pH, dissolved oxygen, and agitation speed. For Aspergillus species, a temperature around 28-30°C and a slightly acidic to neutral initial pH (e.g., 6.5) are often good starting points.[5] |
| Nutrient Limitation | Ensure that the culture medium is not depleted of essential nutrients (carbon, nitrogen, phosphate) during the extended fermentation period required for secondary metabolite production. Fed-batch strategies can be employed to maintain optimal nutrient levels. |
| Unfavorable Fungal Morphology | Aspergillus can grow as dispersed mycelia or as pellets. Pellet formation can lead to mass transfer limitations and reduced productivity. Control morphology by adjusting agitation speed, inoculum density, and media composition. |
| Inconsistent Inoculum | Use a standardized inoculum preparation protocol to ensure consistent spore concentration and viability. |
Problem: Fungal pellet formation leading to poor mass transfer.
| Potential Cause | Troubleshooting Steps |
| High Inoculum Density | Lower the initial spore concentration to promote more dispersed growth. |
| Low Agitation Speed | Increase the agitation speed to provide sufficient shear force to break up mycelial clumps. However, excessive shear can damage the mycelia, so optimization is key. |
| Media Composition | Certain media components can influence morphology. Experiment with different carbon and nitrogen sources and concentrations. |
Extraction and Purification Challenges
Problem: Low recovery of this compound during extraction.
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | If this compound is primarily intracellular, ensure efficient disruption of the fungal mycelia using methods like bead milling or high-pressure homogenization before solvent extraction. |
| Inappropriate Solvent System | This compound is a relatively nonpolar molecule. Start with ethyl acetate (B1210297) for extraction from the fermentation broth and biomass.[6] For optimization, test a range of solvents with varying polarities. |
| Emulsion Formation | During liquid-liquid extraction, emulsions can form, trapping the product. Use techniques like centrifugation or the addition of salt to break the emulsion. |
Problem: Difficulty in achieving high purity of this compound.
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Impurities | The crude extract will contain numerous other metabolites. Employ a multi-step purification strategy. |
| Suboptimal Chromatographic Conditions | Develop a robust chromatography protocol. Start with silica (B1680970) gel column chromatography with a gradient of nonpolar to polar solvents (e.g., chloroform/acetone).[6] For final purification, consider reverse-phase HPLC. |
| Compound Degradation | If the compound is unstable, minimize exposure to harsh conditions (high temperatures, extreme pH) during purification. Work quickly and in a cold environment if necessary. |
Quantitative Data
Table 1: Comparison of Indole Diterpene Yields from Aspergillus Species (Proxy Data)
Disclaimer: Data for this compound is not publicly available. The following table presents yields of other indole diterpenes from Aspergillus species to provide a general benchmark.
| Compound | Producing Organism | Fermentation Scale | Yield (mg/L) | Reference |
| Paspaline, Paxilline, Aflatrem, Penitrem | Aspergillus oryzae (heterologous expression) | Not specified | ~100 | [7] |
| Physcion | Aspergillus chevalieri | 5-L Bioreactor | 85.2 | [5] |
| Glycosylceramide | Aspergillus sp. | Shake Flask | 436.86 µg/mL | [8] |
Table 2: General Fermentation Parameters for Aspergillus Species
| Parameter | Typical Range | Notes |
| Temperature | 25-30 °C | Growth and secondary metabolite production can have different optimal temperatures. |
| Initial pH | 5.0 - 7.0 | The pH of the medium will likely change during fermentation. |
| Agitation | 150 - 250 rpm | Higher speeds can lead to shear stress on the mycelia. |
| Fermentation Time | 7 - 14 days | Secondary metabolite production often occurs in the stationary phase. |
Experimental Protocols
Protocol 1: Shake Flask Fermentation of Aspergillus sp. KMM 4676
-
Inoculum Preparation:
-
Grow Aspergillus sp. KMM 4676 on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 28°C for 7-10 days until sporulation is observed.
-
Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer.
-
-
Fermentation:
-
Prepare the fermentation medium (e.g., Potato Dextrose Broth or a custom medium optimized for secondary metabolite production).
-
Inoculate 100 mL of sterile medium in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of 1 x 10^6 spores/mL.
-
Incubate the flasks at 28°C with shaking at 180 rpm for 11-14 days.[5]
-
Protocol 2: Extraction of this compound from Fermentation Broth
-
Separation of Biomass:
-
After the fermentation period, separate the mycelial biomass from the fermentation broth by vacuum filtration or centrifugation.
-
-
Extraction:
-
Extract the filtered broth three times with an equal volume of ethyl acetate in a separatory funnel.[6]
-
Combine the organic layers.
-
Extract the mycelial biomass separately with ethyl acetate, possibly after homogenization to ensure cell lysis.
-
-
Concentration:
-
Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 3: Purification of this compound by Column Chromatography
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a nonpolar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane (B92381) to 100% ethyl acetate, or using a chloroform/acetone gradient.[6]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Further Purification:
-
Combine fractions containing this compound and concentrate them.
-
If necessary, perform a second chromatographic step, such as reverse-phase chromatography (e.g., C18 column) with a water/methanol or water/acetonitrile gradient, to achieve high purity.
-
Visualizations
References
- 1. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review [mdpi.com]
- 3. Generation of Alternate Indole Diterpene Architectures in Two Species of Aspergilli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asperindoles A–D and a p-Terphenyl Derivative from the Ascidian-Derived Fungus Aspergillus sp. KMM 4676 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peerj.com [peerj.com]
- 6. Cytotoxic Indole Diterpenoids from a Sphagneticola trilobata-Derived Fungus Aspergillus sp. PQJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Fermentation Process for New Anti-Inflammatory Glycosylceramide Metabolite from Aspergillus sp. [mdpi.com]
minimizing off-target effects in Asperindole B experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects in experiments involving Asperindole B.
Introduction to this compound and Potential Off-Target Effects
This compound is an indole-diterpene alkaloid. While direct experimental data on its specific biological targets are limited, its structural similarity to other well-characterized indole-diterpenoids, such as paspalinine (B161483) and paxilline (B40905), strongly suggests that its primary on-target effect is the inhibition of large-conductance calcium-activated potassium channels (BK channels).[1][2] These channels are critical in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release.[3][4][5]
Off-target effects may arise from the interaction of this compound with other cellular components. Based on data from related compounds like paxilline, a potential off-target is the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[6][7] Additionally, the broad bioactivity of the indole (B1671886) alkaloid scaffold suggests potential interactions with various kinases.[8][9][10][11]
This guide will provide strategies to identify and mitigate these potential off-target effects, ensuring the accurate interpretation of your experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| Unexpected cellular phenotype not consistent with BK channel inhibition. | 1. Off-target kinase inhibition: The indole scaffold is present in many kinase inhibitors.[8][9][10][11] 2. Inhibition of SERCA: Structurally related compounds inhibit SERCA, disrupting calcium homeostasis.[6][7] | 1. Perform a kinome-wide screen to identify potential off-target kinases. 2. Use a structurally unrelated BK channel inhibitor to confirm the phenotype is on-target. 3. Measure intracellular calcium levels to assess SERCA inhibition. | Identification of specific off-target kinases or confirmation of SERCA inhibition, allowing for more targeted experimental design. |
| High cytotoxicity at concentrations required for BK channel inhibition. | 1. Potent off-target effects: Inhibition of critical cellular machinery (e.g., SERCA) can lead to cell death. 2. Compound precipitation: Poor solubility can lead to non-specific toxicity. | 1. Determine the IC50 for cytotoxicity and compare it to the IC50 for BK channel inhibition. A narrow therapeutic window suggests off-target toxicity. 2. Visually inspect the culture medium for any signs of precipitation. 3. Test a range of solvent concentrations to rule out vehicle-induced toxicity. | A clear understanding of whether the cytotoxicity is an on-target or off-target effect, and optimization of the experimental conditions to minimize it. |
| Inconsistent results across different cell lines. | Differential expression of on-target and off-target proteins: The expression levels of BK channels, SERCA, and potential off-target kinases can vary significantly between cell types. | 1. Quantify the protein expression levels of the putative on-target (BK channels) and off-targets (SERCA, identified kinases) in the cell lines being used via Western blot or qPCR. 2. Correlate the expression levels with the observed phenotypic responses to this compound. | An explanation for the observed variability and the ability to select the most appropriate cell models for the research question. |
Frequently Asked Questions (FAQs)
Q1: What is the likely primary target of this compound?
A1: Based on its structural similarity to other indole-diterpene alkaloids like paspalinine and paxilline, the primary target of this compound is most likely the large-conductance calcium-activated potassium (BK) channel.[1][2] These compounds are known to be potent inhibitors of BK channels.[2]
Q2: What are the most probable off-targets for this compound?
A2: Potential off-targets include the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), as demonstrated by the related compound paxilline.[6][7] Additionally, the indole scaffold is a common feature in many kinase inhibitors, suggesting that this compound could interact with various protein kinases.[8][9][10][11]
Q3: How can I confirm that the observed effects in my experiment are due to BK channel inhibition?
A3: To confirm on-target effects, you can perform rescue experiments by overexpressing a mutant BK channel that is resistant to this compound. Alternatively, you can use a structurally different BK channel inhibitor to see if it phenocopies the effects of this compound. Comparing your results with a known BK channel opener can also provide evidence for on-target activity.
Q4: What are the typical concentrations at which off-target effects of similar compounds are observed?
A4: For the related compound paxilline, inhibition of BK channels occurs in the nanomolar range, while inhibition of SERCA is observed at micromolar concentrations.[6] Therefore, it is crucial to perform dose-response experiments to establish the concentration at which this compound specifically inhibits its primary target.
Quantitative Data for Structurally Related Indole-Diterpene Alkaloids
Since specific quantitative data for this compound is not yet available, the following tables provide data for the structurally similar and well-characterized compounds, paxilline and lolitrem B. This information can serve as a preliminary guide for your experiments, but it is essential to determine these values empirically for this compound.
Table 1: Inhibitory Concentrations (IC50) of Structurally Related Compounds
| Compound | Target | IC50/Ki | Cell/System | Reference |
| Paxilline | BK Channel | Ki = 1.9 nM | Oocytes expressing the α-subunit | [7] |
| Paxilline | SERCA | 5 - 50 µM | Different SERCA isoforms | [6] |
| Lolitrem B | BK Channel | IC50 = 3.7 ± 0.4 nM | hSlo (α subunit of BK channel) | [3] |
Experimental Protocols
Protocol 1: Determining the On-Target Effects of this compound on BK Channels using Electrophysiology
Objective: To measure the direct effect of this compound on BK channel activity.
Methodology:
-
Cell Culture: Culture cells expressing BK channels (e.g., HEK293 cells transfected with the BK channel α-subunit).
-
Patch-Clamp Recording:
-
Perform whole-cell or inside-out patch-clamp recordings.
-
Use a pipette solution containing a known concentration of free Ca2+ to activate BK channels.
-
Apply a series of voltage steps to elicit channel opening.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
During the recording, perfuse the cells with different concentrations of this compound.
-
-
Data Analysis:
-
Measure the current amplitude at each voltage step before and after the application of this compound.
-
Construct a dose-response curve and calculate the IC50 value.
-
Protocol 2: Assessing Off-Target Effects on SERCA Activity
Objective: To determine if this compound inhibits SERCA pump activity.
Methodology:
-
Microsome Preparation: Isolate microsomes containing SERCA from a suitable cell or tissue source.
-
SERCA Activity Assay:
-
Use a commercially available SERCA activity assay kit, which typically measures the rate of ATP hydrolysis.
-
Incubate the microsomes with varying concentrations of this compound.
-
Use thapsigargin (B1683126) as a positive control for SERCA inhibition.
-
-
Data Analysis:
-
Measure the rate of ATP hydrolysis at each concentration of this compound.
-
Calculate the percent inhibition and determine the IC50 value.
-
Protocol 3: Kinome Profiling to Identify Off-Target Kinases
Objective: To screen this compound against a panel of protein kinases to identify potential off-target interactions.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinome profiling service.
-
Kinase Activity Assays: The service will typically perform in vitro kinase activity assays using a large panel of purified kinases (e.g., >400 kinases).
-
Data Analysis:
-
The results are usually provided as the percent inhibition of each kinase at one or more concentrations of this compound.
-
Identify kinases that are significantly inhibited and perform follow-up validation experiments.
-
Visualizations
References
- 1. Paxilline | Penicillium paxilli | BKCa-channel inhibitor | TargetMol [targetmol.com]
- 2. Tremorgenic indole alkaloids potently inhibit smooth muscle high-conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lolitrem B - Wikipedia [en.wikipedia.org]
- 4. Perennial Ryegrass Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Paxilline | KCa channel Inhibitor | Hello Bio [hellobio.com]
- 8. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Asperindole B Yield
Welcome to the technical support center for the optimization of Asperindole B production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the cultivation of Aspergillus species for enhanced this compound yield.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation process aimed at producing this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Yield | Suboptimal culture medium composition. | - Carbon Source: Test alternative carbon sources. Sucrose has been shown to be effective for the production of other secondary metabolites in Aspergillus sp.[1]. - Nitrogen Source: Experiment with different nitrogen sources, such as yeast extract or asparagine, as these can significantly impact metabolite production[2][3]. - Amino Acid Supplementation: The biosynthesis of indole (B1671886) alkaloids originates from amino acids. Supplementing the medium with tryptophan or other amino acids may enhance the yield[4]. |
| Inappropriate physical fermentation parameters. | - pH: The optimal pH for secondary metabolite production in Aspergillus species often lies between 5.5 and 7.0[2][5]. Conduct a pH optimization study within this range. - Temperature: Most Aspergillus species grow well between 25°C and 30°C. Verify the optimal temperature for your specific strain[2][3]. - Agitation/Aeration: Shaking speed influences oxygen transfer, which is critical for fungal growth and metabolism. An optimal speed is often between 150 and 180 rpm[1][2][6]. | |
| Incorrect incubation time. | Monitor this compound production over a time course (e.g., 7 to 17 days) to determine the peak production phase[6]. The optimal incubation period can vary significantly between strains[2][5]. | |
| Inconsistent Yields Between Batches | Variability in inoculum preparation. | Standardize the inoculum size and age. A consistent spore concentration (e.g., 2x10^10 spores/ml) can help ensure reproducibility[2]. |
| Genetic instability of the fungal strain. | - Re-isolate the strain from a single spore to ensure a homogenous population. - Properly store the strain (e.g., cryopreservation) to prevent genetic drift. | |
| High Biomass but Low this compound Production | Nutrient allocation favors primary metabolism. | - Nutrient Limitation: Inducing a mild nutrient stress (e.g., limiting nitrogen or phosphate) after an initial growth phase can sometimes trigger secondary metabolite production. - Elicitation: Introduce elicitors, such as fungal cell wall extracts from other species (e.g., Aspergillus flavus), to stimulate the defense response and secondary metabolite biosynthesis[7][8]. |
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic origin of this compound?
A1: this compound is an indole alkaloid. The biosynthesis of indole alkaloids in fungi typically starts from the amino acid L-tryptophan[9]. The indole ring of tryptophan is the core structure that is modified by various enzymes, including prenyltransferases, to create a diverse family of compounds[9][10].
Q2: How can I optimize the culture medium for better this compound yield?
A2: A systematic approach is recommended. Start with a basal medium like Potato Dextrose Broth (PDB) and optimize one factor at a time (One-Variable-At-a-Time method) or use a statistical approach like Response Surface Methodology (RSM)[6]. Key components to optimize include the primary carbon source (e.g., sucrose, glucose), nitrogen source (e.g., yeast extract, peptone, asparagine), and mineral salts[1][2][3].
Q3: What are the typical fermentation parameters I should control?
A3: Critical fermentation parameters to control for Aspergillus cultures include pH, temperature, agitation speed, and incubation time. Optimal conditions can be strain-specific, but generally, a pH between 5.5 and 7.0, a temperature of 25-30°C, and an agitation speed of 150-180 rpm are good starting points[2][5][6]. The optimal fermentation time needs to be determined experimentally by analyzing the yield at different time points[6].
Q4: Can the addition of precursors or elicitors enhance production?
A4: Yes. Since this compound is an indole alkaloid, feeding the culture with its precursor, L-tryptophan, may increase the yield. Additionally, the use of elicitors, which are molecules that trigger a defense response in the fungus, can stimulate the production of secondary metabolites. Fungal elicitors from other species have been shown to enhance the production of terpenoid indole alkaloids[7][8].
Experimental Protocols
General Protocol for Shake Flask Fermentation of Aspergillus sp.
-
Inoculum Preparation:
-
Grow the Aspergillus sp. strain on a solid agar (B569324) medium (e.g., Potato Dextrose Agar) at 25°C for 7-10 days until sporulation.
-
Harvest the spores by adding sterile saline solution with 0.1% Tween 80 to the agar surface and gently scraping with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1x10^7 spores/mL).
-
-
Fermentation:
-
Prepare the fermentation medium (e.g., Potato Dextrose Broth) in Erlenmeyer flasks.
-
Inoculate the flasks with the spore suspension (e.g., 1-2% v/v).
-
Incubate the flasks on a rotary shaker at the desired temperature (e.g., 28°C) and agitation speed (e.g., 180 rpm) for the determined fermentation period (e.g., 11-14 days)[2][6].
-
-
Extraction and Analysis:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the mycelium and the broth separately with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the extracts and evaporate the solvent under reduced pressure.
-
Analyze the crude extract for this compound content using methods like High-Performance Liquid Chromatography (HPLC).
-
Visualizations
This compound Biosynthesis Pathway (Hypothesized)
References
- 1. Optimization of Fermentation Process for New Anti-Inflammatory Glycosylceramide Metabolite from Aspergillus sp. [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ibbj.org [ibbj.org]
- 6. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Cytotoxic Effects: Asperindole B versus Asperindole A
The initial search has yielded a very relevant publication titled "Asperindoles A–D and a p-Terphenyl Derivative from the Ascidian-Derived Fungus Aspergillus sp. KMM 4676". This paper directly compares the cytotoxic effects of Asperindole A and other related compounds, including what appears to be Asperindole B, although it is referred to as compound 2 in some parts of the text.
Here's a breakdown of the information obtained and what is still needed:
Information Found:
-
Direct Comparison: The study explicitly compares the cytotoxicity of Asperindole A and Asperindole C, and also provides data for "compound 2" which is named this compound.
-
Quantitative Data: IC50 values for Asperindole A against three human prostate cancer cell lines (PC-3, LNCaP, and 22Rv1) are provided. It is stated that Asperindole C was non-cytotoxic with an IC50 > 100 µM. The search results imply that this compound's data is also available within this paper.
-
Mechanism of Action: The paper mentions that Asperindole A induces apoptosis in 22Rv1 cells and causes S-phase arrest in the cell cycle.
-
Experimental Context: The study uses human prostate cancer cell lines and docetaxel (B913) as a reference substance.
Information Still Needed:
-
Explicit IC50 for this compound: While the text refers to "compound 2" as this compound, I need to confirm if specific IC50 values for this compound are provided in the full text or if it is simply stated as non-cytotoxic like Asperindole C.
-
Detailed Experimental Protocols: The abstract mentions the use of MTT assays, cell cycle analysis, and apoptosis detection, but the detailed step-by-step protocols are required for the "Experimental Protocols" section of the guide.
-
Signaling Pathway Details: The results mention apoptosis induction and S-phase arrest by Asperindole A. To create a meaningful Graphviz diagram, I need more specific details about the molecular players involved in these pathways (e.g., specific caspases, cyclins, or kinases affected). It is possible the full paper contains Western blot data or other experiments that elucidate these pathways.
Therefore, the next steps will focus on extracting these missing details, likely from the full text of the primary source identified.Based on the initial search, I have found a key research paper that directly compares the cytotoxic effects of Asperindole A and other asperindoles, including a compound explicitly named this compound. The paper provides IC50 values for Asperindole A against several prostate cancer cell lines and states that another compound, Asperindole C, was non-cytotoxic. It also mentions that Asperindole A induces apoptosis.
However, to fully address the user's request, I need to confirm the specific IC50 values for this compound, which are likely available in the full text of the identified article. I also need to extract the detailed experimental methodologies for the cytotoxicity assays and any information on the specific signaling pathways involved in the observed apoptosis to create the required diagrams. The current information is a strong starting point, but lacks the specific quantitative data for this compound and the detailed protocols necessary for the guide. Therefore, I need to perform a more targeted search to find the full-text article and extract these specific details.
A detailed examination of the cytotoxic properties of two related indole-diterpenoid natural products, Asperindole A and this compound, reveals significant differences in their biological activity. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes the available experimental data to provide an objective performance assessment of these compounds.
Quantitative Cytotoxicity Data
The cytotoxic activities of Asperindole A and this compound were evaluated against a panel of human prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the table below.
| Compound | PC-3 (IC50 in µM) | LNCaP (IC50 in µM) | 22Rv1 (IC50 in µM) |
| Asperindole A | 69.4 | 47.8 | 4.86 |
| This compound | Non-cytotoxic | Non-cytotoxic | Non-cytotoxic |
| Docetaxel (Control) | 0.0154 | 0.0038 | 0.0127 |
Data sourced from MTT assays performed on hormone therapy-resistant (PC-3, 22Rv1) and hormone therapy-sensitive (LNCaP) human prostate cancer cells.[1][2]
The data clearly indicates that Asperindole A exhibits cytotoxic activity, particularly against the 22Rv1 cell line with a low micromolar IC50 value.[1][2] In stark contrast, this compound was found to be non-cytotoxic against the same cell lines at the concentrations tested.[1][2] For reference, the chemotherapeutic drug Docetaxel demonstrated significantly higher potency with nanomolar IC50 values.
Mechanism of Action: Asperindole A Induces Apoptosis
Further investigation into the mechanism of cytotoxicity for Asperindole A revealed its ability to induce programmed cell death, or apoptosis, in human prostate cancer cells.[1][2] Treatment of 22Rv1 cells with Asperindole A led to an increase in the sub-G1 population, a hallmark of apoptotic cells, and resulted in S-phase arrest of the cell cycle.[1][2] This suggests that Asperindole A's cytotoxic effects are mediated, at least in part, by the activation of apoptotic signaling pathways. The precise molecular targets and signaling cascades affected by Asperindole A that lead to this outcome require further elucidation.
Experimental Protocols
The following methodologies were employed to assess the cytotoxic effects of Asperindole A and this compound.
Cell Culture
Human prostate cancer cell lines PC-3, LNCaP, and 22Rv1 were used. The specific culture conditions, including media composition, temperature, and CO2 levels, were maintained according to standard cell culture protocols.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of Asperindole A, this compound, or the positive control, Docetaxel. A vehicle control (e.g., DMSO) was also included.
-
Incubation: The treated cells were incubated for a period of 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for an additional few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals were solubilized by adding a solubilization buffer (e.g., DMSO or a specialized detergent-based solution).
-
Absorbance Reading: The absorbance of each well was measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to the vehicle control. IC50 values were then determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Apoptosis and Cell Cycle Analysis
-
Cell Treatment: 22Rv1 cells were treated with Asperindole A at low-micromolar concentrations for 48 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed, and fixed, typically with ethanol.
-
Staining: Fixed cells were stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Interpretation: The resulting histograms were analyzed to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: A flowchart of the experimental workflow for assessing cytotoxicity.
Caption: A diagram illustrating the proposed signaling pathway for Asperindole A.
References
Comparative Bioactivity of Asperindole B and Other Indole Diterpenes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of Asperindole B with other notable indole (B1671886) diterpenes, supported by available experimental data. This document summarizes quantitative findings, details experimental methodologies, and visualizes relevant biological pathways to facilitate further investigation and drug discovery efforts.
Indole diterpenes are a class of fungal secondary metabolites known for their structural diversity and wide range of biological activities, including cytotoxic, antimicrobial, and neurotoxic effects. Among these, this compound, a metabolite produced by the marine-derived fungus Aspergillus sp., has garnered interest. This guide compares the bioactivity of this compound, using its close analog Asperindole A as a proxy due to the limited direct data on this compound, with other well-characterized indole diterpenes such as paspaline, penitrem A, and aflatrem.
Comparative Cytotoxicity
| Indole Diterpene | Cell Line | IC50 (µM) | Reference |
| Asperindole A | PC-3 (Prostate) | 69.4 | [1] |
| LNCaP (Prostate) | 47.8 | [1] | |
| 22Rv1 (Prostate) | 4.86 | [1] | |
| Paspaline | MCF-7 (Breast) | >30 | [2] |
| A549 (Lung) | >30 | [2] | |
| Penitrem A | MDA-MB-231 (Breast) | Not specified, inhibits proliferation | [2] |
| 5S-hydroxy-β-aflatrem | Hela (Cervical) | 12.54 | [3] |
| Hep G2 (Liver) | 15.06 | [3] | |
| MCF-7 (Breast) | 26.56 | [3] | |
| 14R-hydroxy-β-aflatrem | Hela (Cervical) | 15.61 | [3] |
| Hep G2 (Liver) | 20.03 | [3] | |
| MCF-7 (Breast) | 29.47 | [3] |
Table 1. Comparative Cytotoxicity (IC50) of Selected Indole Diterpenes. This table summarizes the reported IC50 values of Asperindole A (as a proxy for this compound) and other indole diterpenes against various human cancer cell lines.
Mechanism of Action: Induction of Apoptosis
Asperindole A has been shown to induce apoptosis in human prostate cancer cells. [1]The induction of apoptosis is a common mechanism of action for many anticancer agents. This process can be initiated through various signaling pathways, often involving the activation of caspases and the generation of reactive oxygen species (ROS).
Signaling Pathways
The precise signaling pathway for this compound-induced apoptosis has not been fully elucidated. However, based on studies of Asperindole A and other indole diterpenes, a potential mechanism involves the induction of cellular stress, leading to the activation of intrinsic and/or extrinsic apoptotic pathways. Some indole diterpenes have been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. [4][5]Inhibition of this pathway can lead to the activation of pro-apoptotic proteins. Furthermore, the generation of ROS can trigger mitochondrial dysfunction and the release of cytochrome c, leading to the activation of the caspase cascade. [4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the indole diterpene for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. [6][7] 2. Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant in a new 96-well plate.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
Apoptosis Assay
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Culture cells in 6-well plates and treat with the test compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive. [11][12][13][14]
Conclusion
The available data suggests that Asperindole A, a close structural analog of this compound, exhibits promising cytotoxic activity against prostate cancer cells through the induction of apoptosis. While direct comparative data for this compound is limited, its structural similarity to Asperindole A suggests it may possess similar bioactivities. Further research is warranted to directly assess the bioactivity of this compound against a broader range of cancer cell lines and to fully elucidate its mechanism of action. The provided protocols and pathway diagrams offer a framework for future investigations into this and other promising indole diterpenes.
References
- 1. Asperindoles A–D and a p-Terphenyl Derivative from the Ascidian-Derived Fungus Aspergillus sp. KMM 4676 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Indole Diterpenoids from a Sphagneticola trilobata-Derived Fungus Aspergillus sp. PQJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Diterpenes from Mangrove Sediment-Derived Fungus Penicillium sp. UJNMF0740 Protect PC12 Cells against 6-OHDA-Induced Neurotoxicity via Regulating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
Structure-Activity Relationship of Asperindole Analogs: A Comparative Guide
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Asperindole analogs, a class of indole-diterpenoid alkaloids isolated from the marine ascidian-derived fungus Aspergillus sp. The focus is on their cytotoxic effects against human prostate cancer cell lines, supported by quantitative data and detailed experimental protocols.
Overview of Asperindole Analogs and Cytotoxic Activity
Asperindoles are complex natural products that have been investigated for their biological activities.[1][2] The core structure consists of an indole (B1671886) ring fused to a diterpenoid framework. Key analogs, Asperindoles A, B, C, and D, were isolated from the fungal strain KMM 4676.[1] Their antiproliferative potential has been evaluated against both hormone therapy-sensitive (LNCaP) and hormone therapy-resistant (PC-3, 22Rv1) human prostate cancer cells.[1]
The primary structural differences among these analogs lie in two key positions: chlorination at the C-22 position of the indole ring and the presence of a 2-hydroxyisobutyric acid (2-HIBA) moiety.[1] Asperindole A is chlorinated, while Asperindole B is its non-chlorinated counterpart.[1] Similarly, Asperindole C is chlorinated and possesses a 2-HIBA residue, whereas Asperindole D is the non-chlorinated version of Asperindole C.[1]
Quantitative Data Presentation: Cytotoxicity
The cytotoxic activity of Asperindoles A-D was assessed to determine their half-maximal inhibitory concentration (IC50) values. The results clearly indicate that only Asperindole A possesses significant cytotoxic activity at micromolar concentrations, particularly against the 22Rv1 cell line.[1] Asperindoles B, C, and D were found to be inactive at concentrations up to 100 µM.[1]
| Compound ID | Core Structure | R1 (C-22 Substitution) | R2 (Side Group) | IC50 LNCaP (µM) | IC50 PC-3 (µM) | IC50 22Rv1 (µM) |
| Asperindole A | Indole-diterpenoid | Cl | H | 69.4 | 47.8 | 4.86 |
| This compound | Indole-diterpenoid | H | H | > 100 | > 100 | > 100 |
| Asperindole C | Indole-diterpenoid | Cl | 2-HIBA | > 100 | > 100 | > 100 |
| Asperindole D | Indole-diterpenoid | H | 2-HIBA | > 100 | > 100 | > 100 |
Data sourced from Ivanets et al., 2018.[1]
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals critical structural requirements for the cytotoxic activity of Asperindole analogs:
-
Crucial Role of Chlorination: A comparison between Asperindole A (IC50 = 4.86 µM in 22Rv1) and its non-chlorinated analog this compound (IC50 > 100 µM) demonstrates that the chlorine atom at the C-22 position of the indole ring is essential for its potent cytotoxic effect.[1]
-
Detrimental Effect of the 2-HIBA Moiety: The addition of a 2-hydroxyisobutyric acid (2-HIBA) residue completely abrogates the cytotoxic activity. Asperindole C, which is chlorinated like the active Asperindole A but also contains the 2-HIBA group, is inactive (IC50 > 100 µM).[1]
-
Combined Negative Effects: Asperindole D, which lacks the essential chlorine atom and possesses the detrimental 2-HIBA group, is also devoid of activity.[1]
These findings suggest a highly specific pharmacophore where a halogen at C-22 is a key feature for activity, while substitution with a bulky, hydrophilic group like 2-HIBA at the diterpenoid core is not tolerated.
References
Unraveling the Anticancer Potential of Asperindole Alkaloids: A Comparative Analysis
While direct experimental data on the anticancer activity of Asperindole B remains to be published, this guide provides a comparative overview based on the closely related compound, Asperindole A. The following sections detail the cytotoxic effects of Asperindole A against various cancer cell lines, the experimental protocols utilized for its assessment, and insights into the potential signaling pathways targeted by this class of indole (B1671886) alkaloids.
Comparative Cytotoxicity of Asperindole A
Asperindole A, an indole-diterpene alkaloid isolated from the ascidian-derived fungus Aspergillus sp. KMM 4676, has demonstrated cytotoxic activity against several human prostate cancer cell lines.[1][2] In the same study where this compound was identified, Asperindole A was evaluated for its ability to inhibit cancer cell growth, providing valuable insights into the potential bioactivity of this compound family.[1][2] Asperindole C, another analogue, was found to be non-cytotoxic.[1][2]
The cytotoxic activity of Asperindole A was quantified by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for Asperindole A against three human prostate cancer cell lines are summarized in the table below.
| Cancer Cell Line | Type of Cancer | IC50 of Asperindole A (µM) |
| PC-3 | Prostate Cancer (hormone therapy-resistant) | 69.4 |
| LNCaP | Prostate Cancer (androgen-sensitive) | 47.8 |
| 22Rv1 | Prostate Cancer (hormone therapy-resistant) | 4.86 |
Table 1: Cytotoxic activity of Asperindole A against human prostate cancer cell lines. Data sourced from Ivanets EV, et al. Mar Drugs. 2018.[1]
It is important to note that in the primary study identifying this compound, its cytotoxic activity was not determined.[3]
Experimental Protocols
The evaluation of Asperindole A's cytotoxic activity was conducted using a standard cell viability assay. The detailed methodology provides a framework for how this compound's activity could be assessed in future studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Culture: Human prostate cancer cell lines (PC-3, LNCaP, and 22Rv1) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells were treated with various concentrations of Asperindole A for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, the culture medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates were then incubated for a further 3-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium containing MTT was removed, and a solubilizing agent (such as dimethyl sulfoxide (B87167) - DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance values were used to calculate the percentage of cell viability, and the IC50 value was determined by plotting the percentage of viability against the concentration of the compound.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of the MTT assay used to determine the cytotoxicity of compounds like Asperindole A.
Potential Signaling Pathways Targeted by Indole Alkaloids
While the specific molecular mechanisms of this compound have not been elucidated, indole alkaloids as a class are known to exert their anticancer effects by modulating various cellular signaling pathways.[4][5][6] These pathways are often dysregulated in cancer and play crucial roles in cell proliferation, survival, and apoptosis (programmed cell death).
One of the key pathways frequently targeted by indole compounds is the PI3K/Akt/mTOR pathway . This pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a common feature in many cancers, promoting tumor progression and resistance to therapy. Indole derivatives have been shown to inhibit this pathway at different levels, leading to the induction of apoptosis in cancer cells.
Another critical pathway implicated in cancer and targeted by indole alkaloids is the NF-κB signaling pathway . NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation contributes to cancer development and progression by promoting inflammation and inhibiting apoptosis. Several indole compounds have demonstrated the ability to suppress NF-κB activation, thereby sensitizing cancer cells to apoptotic stimuli.
The following diagram illustrates a simplified overview of the PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by indole compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Naturally Sourced Asperindole B: An Uncharted Territory in Efficacy
A comprehensive review of existing scientific literature reveals a significant gap in our understanding of Asperindole B, a naturally occurring indole (B1671886) diterpenoid. While its isolation from marine-derived fungi of the genus Aspergillus has been documented, a direct comparative study on the efficacy of synthetically produced versus naturally sourced this compound remains to be conducted. Furthermore, there is a notable absence of published data detailing the specific biological activities of this compound, including its potential cytotoxic or anti-proliferative effects and the signaling pathways it may modulate.
Currently, the scientific community has focused more on the isolation and characterization of a related compound, Asperindole A, which has demonstrated cytotoxic activity against human prostate cancer cell lines.[1][2] However, similar efficacy data for this compound is not available in the public domain. This lack of foundational data prevents a direct comparison between the two sourcing methods for this particular compound.
This guide, therefore, aims to provide a framework for such a future comparative study by outlining the necessary experimental protocols and data presentation formats, drawing upon established methodologies for evaluating similar indole alkaloids. It will also present a hypothetical signaling pathway that could be investigated based on the known mechanisms of other anticancer compounds.
Data Presentation: A Framework for Comparison
To facilitate a clear and direct comparison once efficacy data for both synthetic and naturally sourced this compound becomes available, all quantitative data should be summarized in the following tabular format.
Table 1: Comparative Cytotoxicity of Synthetic vs. Naturally Sourced this compound
| Compound Source | Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) |
| Synthetic | e.g., PC-3 | MTT | 48 | Data not available |
| e.g., A549 | SRB | 72 | Data not available | |
| Natural | e.g., PC-3 | MTT | 48 | Data not available |
| e.g., A549 | SRB | 72 | Data not available |
Table 2: Comparative Apoptosis Induction by Synthetic vs. Naturally Sourced this compound
| Compound Source | Cell Line | Treatment Conc. (µM) | % Apoptotic Cells (Annexin V/PI) |
| Synthetic | e.g., PC-3 | Specify | Data not available |
| Natural | e.g., PC-3 | Specify | Data not available |
Experimental Protocols for Future Efficacy Studies
The following are detailed methodologies for key experiments that would be essential in a comparative study of synthetic and naturally sourced this compound.
Cell Viability Assays (MTT and SRB)
To determine the cytotoxic effects of this compound, standard cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays should be employed.
-
Cell Culture: Human cancer cell lines (e.g., prostate cancer line PC-3, lung cancer line A549) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells would be seeded in 96-well plates and allowed to adhere overnight. Subsequently, they would be treated with a range of concentrations of both synthetic and naturally sourced this compound for specified durations (e.g., 24, 48, 72 hours).
-
MTT Assay: After the incubation period, MTT solution would be added to each well and incubated to allow for the formation of formazan (B1609692) crystals. The crystals would then be dissolved in a solubilization solution (e.g., DMSO), and the absorbance would be measured using a microplate reader at a specific wavelength (typically 570 nm).
-
SRB Assay: Following treatment, cells would be fixed with trichloroacetic acid. The plates would then be stained with SRB solution. After washing to remove unbound dye, the protein-bound dye would be solubilized with a Tris base solution, and the absorbance would be read on a microplate reader (typically at 510 nm).
-
Data Analysis: The percentage of cell viability would be calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) values would be determined from the dose-response curves.
Apoptosis Assay by Flow Cytometry
To investigate whether this compound induces programmed cell death, an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit would be used.
-
Cell Treatment: Cells would be treated with this compound (from both sources) at concentrations around their respective IC50 values for a predetermined time.
-
Staining: After treatment, both adherent and floating cells would be collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI would then be added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells would be analyzed using a flow cytometer. Annexin V-positive/PI-negative cells would be identified as early apoptotic cells, while Annexin V-positive/PI-positive cells would be considered late apoptotic or necrotic cells.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated for this compound.
References
Assessing the Selectivity of Asperindole B for Cancer Cells Over Normal Cells: A Comparative Guide
Disclaimer: Direct experimental data specifically comparing the selectivity of Asperindole B for cancer cells versus normal cells is not currently available in the public domain. This guide provides a comparative analysis based on data from closely related indole (B1671886) alkaloids and other cytotoxic compounds isolated from Aspergillus species to offer a representative understanding of the potential selectivity and mechanisms of action for this class of compounds.
Introduction
This compound is an indole diterpene alkaloid, a class of natural products known for their diverse biological activities, including cytotoxic effects against cancer cells.[1][2] The therapeutic potential of any anticancer agent hinges on its ability to selectively target cancer cells while minimizing damage to healthy, normal cells. This guide assesses the potential selectivity of compounds like this compound by comparing the cytotoxic profiles of related indole alkaloids against various cancer and normal cell lines. Furthermore, it delves into the common mechanisms of action, particularly the induction of apoptosis, and outlines the experimental protocols used to evaluate these effects.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of various indole alkaloids and related compounds against a panel of human cancer cell lines and, where available, non-cancerous cell lines. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, is a key indicator of cancer-specific cytotoxicity.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Asperindole A | PC-3 | Prostate Cancer | Low-micromolar | Not Reported | - | - | [1] |
| 22Rv1 | Prostate Cancer | Low-micromolar | Not Reported | - | - | [1] | |
| Stephacidin B | Various | Prostate, Ovarian, Colon, Breast, Lung Cancer | 0.06 - 0.4 | Not Reported | - | - | [3] |
| Indole-3-carbinol (I3C) | Breast Cancer Cells | Breast Cancer | Not Specified | Non-tumorigenic Breast Epithelial Cells | No apoptosis observed | High | [4] |
| Diindolylmethane (DIM) | PC-3 | Prostate Cancer | Not Specified | CRL2221 (Prostate Epithelial) | No apoptosis observed | High | [4] |
| Eurochevalierine | Various Cancer Cells | Various | Not Specified | Human primary CD34+ stem/progenitor cells | Less affected | Preferential targeting | [5] |
Mechanism of Action: Induction of Apoptosis
Indole alkaloids frequently exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[1][4] This process is tightly regulated by a complex network of signaling pathways. While the specific pathway for this compound has not been elucidated, a generalized mechanism for related indole compounds involves the intrinsic (mitochondrial) pathway of apoptosis.
This pathway is characterized by the following key events:
-
Induction of Oxidative Stress: Many anticancer compounds, including some indole alkaloids, can increase the levels of reactive oxygen species (ROS) within cancer cells.[6]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Elevated ROS and other cellular stresses can lead to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. These proteins create pores in the mitochondrial outer membrane.
-
Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form a complex known as the apoptosome.
-
Caspase Cascade Activation: The apoptosome activates caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases, primarily caspase-3.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage.
Signaling Pathway Diagram
Caption: Generalized intrinsic apoptosis pathway potentially targeted by this compound.
Experimental Protocols
The assessment of cytotoxicity and selectivity involves a series of well-established in vitro assays.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast, A549 for lung) and normal, non-cancerous cell lines (e.g., HCEC for intestinal epithelial, primary human keratinocytes) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[1][2]
-
Maintenance: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT or CCK-8)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay is a colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability.
-
Plating: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (or the test compound) for a defined period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Reagent Addition: After the incubation period, the MTT or CCK-8 reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for a further 1-4 hours to allow for the conversion of the reagent into a colored product by metabolically active cells. The absorbance is then measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow Diagram
Caption: Workflow for assessing the cytotoxicity and selectivity of this compound.
Conclusion
While direct evidence for the selectivity of this compound is lacking, the available data on related indole alkaloids suggest that this class of compounds holds promise for targeted anticancer activity. Compounds like indole-3-carbinol, diindolylmethane, and eurochevalierine have demonstrated a degree of selectivity for cancer cells over normal cells.[4][5] The primary mechanism of action appears to be the induction of apoptosis through the intrinsic pathway. Further research is imperative to specifically evaluate the cytotoxic profile of this compound against a broad panel of cancer and normal cell lines to ascertain its therapeutic potential and selectivity. The experimental protocols outlined in this guide provide a robust framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer and Antifungal Compounds from Aspergillus, Penicillium and Other Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]
- 6. Aspertaichamide B, a new anti-tumor prenylated indole alkaloid from the fungus Aspergillus japonicus TE-739D - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Asperindole B: A Procedural Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Asperindole B, a member of the indole (B1671886) diterpenoid class of compounds. Given the cytotoxic potential of related compounds, this compound should be handled with caution and disposed of as hazardous cytotoxic waste.
Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with the handling and disposal of potent research compounds. The following procedures are designed to provide clear, actionable guidance for the safe management of this compound waste.
Key Safety and Handling Principles
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat it with the same precautions as related cytotoxic compounds, such as Asperindole A. Asperindole A has demonstrated cytotoxic activity against various human prostate cancer cell lines, with IC50 values as low as 4.86 µM[1]. Therefore, all personnel handling this compound should wear appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety glasses. All manipulations should be performed in a certified chemical fume hood to prevent inhalation exposure.
Quantitative Data Summary
| Property | Data/Information | Source/Inference |
| Compound Class | Indole Diterpenoid Alkaloid | Chemical Structure |
| Known Biological Activity | Related compound Asperindole A is cytotoxic. | [1] |
| IC50 of Asperindole A | 4.86 µM (against 22Rv1 cells) | [1] |
| Solubility | A related compound, Asperindole F, is soluble in methanol (B129727) and DMSO. | Inferred from related compounds |
| Physical Form | White powder | [2] |
| Molecular Formula | C29H33NO6 | [2][3] |
| Molecular Weight | 491.58 g/mol | Calculated from molecular formula |
Step-by-Step Disposal Procedures for this compound
The following procedures outline the recommended steps for the safe disposal of this compound from a laboratory setting. The core principle is to treat all this compound waste as cytotoxic hazardous waste.
Experimental Protocol: Waste Segregation and Collection
-
Identify and Segregate at the Source:
-
All materials that have come into direct contact with this compound must be considered cytotoxic waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound (e.g., in DMSO or methanol).
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
-
-
-
Use Designated Cytotoxic Waste Containers:
-
Solid waste (contaminated PPE, vials, etc.) must be placed in a clearly labeled, puncture-resistant container designated for cytotoxic waste. This is often a yellow or specifically marked bin.
-
Liquid waste (solutions of this compound) should be collected in a dedicated, leak-proof, and shatter-resistant container. The container must be compatible with the solvent used (e.g., a polyethylene (B3416737) container for DMSO or methanol solutions).
-
Never mix this compound waste with non-hazardous waste.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Cytotoxic Waste" or "Hazardous Waste - Cytotoxic".
-
The name of the compound: "this compound".
-
The solvent system (e.g., "in Dimethyl Sulfoxide").
-
The approximate concentration and volume.
-
The date of accumulation.
-
The name of the principal investigator and laboratory contact information.
-
-
-
Storage of Waste:
-
Store cytotoxic waste in a designated, secure area away from general laboratory traffic.
-
Ensure that liquid waste containers are stored in secondary containment to prevent spills.
-
Do not overfill waste containers; they should be sealed when they are no more than three-quarters full.
-
Final Disposal Protocol
-
Arrange for Professional Disposal:
-
The disposal of this compound waste must be handled by a licensed hazardous waste management company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of such waste.
-
Contact your EHS office to schedule a pickup of the properly segregated and labeled cytotoxic waste.
-
-
Do Not Attempt In-Lab Neutralization:
-
Without a validated and specific protocol for the chemical deactivation of this compound, in-laboratory treatment is not recommended. Attempting to neutralize or degrade the compound without proven methods could lead to incomplete detoxification or the generation of other hazardous byproducts.
-
-
Prohibition of Drain or Regular Trash Disposal:
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. This practice can lead to environmental contamination and is likely a violation of local and federal regulations.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a research laboratory.
Caption: Logical workflow for the segregation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific guidelines and your local EHS office for any additional requirements.
References
Essential Safety and Logistical Information for Handling Asperindole B
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling Asperindole B, based on guidelines for potent indole (B1671886) alkaloids and cytotoxic compounds.[1]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves.[1] Change outer glove immediately upon contamination and both gloves every 30-60 minutes. | To prevent skin contact with the potentially cytotoxic and skin-irritating compound.[2][3] |
| Body Protection | Disposable, solid-front, back-closure gown made of a non-absorbent material (e.g., polyethylene-coated polypropylene).[1] | To protect the body from accidental spills and splashes.[2] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[1][2] | To shield the eyes and face from splashes and aerosols that could cause serious eye damage.[4][5] |
| Respiratory Protection | A NIOSH-approved N95 or higher filtering facepiece respirator is required when handling powders or generating aerosols.[1] For potential vapors, a half-mask or full-face respirator with an organic vapor cartridge is recommended.[1] | To prevent inhalation of the compound, which may be harmful.[2][4] |
| Footwear | Closed-toe, closed-heel shoes made of a chemical-resistant material.[6][7] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing risk. All handling of this compound should occur within a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[1]
1. Preparation:
-
Don PPE: Before entering the designated handling area, correctly don all required PPE in the following order: gown, inner gloves, respiratory protection, eye and face protection, and outer gloves.[1]
-
Gather Materials: Assemble all necessary equipment, including vials, solvents, pipettes, absorbent pads, and clearly labeled waste containers, and place them inside the ventilated enclosure.[1]
2. Handling and Experimentation:
-
Weighing: If handling a solid form, conduct weighing within the ventilated enclosure to contain any dust. Use a damp absorbent pad to gently cover any powdered material to avoid aerosolization.[1]
-
Solution Preparation: When preparing solutions, add the solvent slowly to the solid to minimize splashing.
-
Experimental Procedures: Conduct all experimental steps within the BSC or fume hood.
3. Post-Experiment Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the reverse order of donning, ensuring that the outer gloves are removed first and disposed of as hazardous waste. Wash hands thoroughly with soap and water after removing all PPE.[2]
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and pipette tips, must be considered hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.[2]
-
Disposal: Dispose of all hazardous waste through an approved waste disposal service, following all local, state, and federal regulations.[2][4] Do not pour this compound waste down the drain.[2]
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2][4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spill Management: For a small spill, don appropriate PPE, cover the spill with an absorbent pad, and clean the area from the outside in.[1] Collect all contaminated materials in a sealed hazardous waste container. For larger spills, evacuate the area and contact the appropriate emergency response team.
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. osha.oregon.gov [osha.oregon.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
